Roccellic acid
描述
属性
IUPAC Name |
(2R,3S)-2-dodecyl-3-methylbutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32O4/c1-3-4-5-6-7-8-9-10-11-12-13-15(17(20)21)14(2)16(18)19/h14-15H,3-13H2,1-2H3,(H,18,19)(H,20,21)/t14-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CADNMISJDLVPCK-LSDHHAIUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(C(C)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC[C@H]([C@H](C)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29838-46-8 | |
| Record name | Rocellic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029838468 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ROCCELLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AEL38V7F67 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Discovery and Characterization of Roccellic Acid: A Historical and Technical Guide
Abstract
Rocellic acid, a C17 aliphatic acid, represents one of the early discoveries in the field of lichen chemistry. First isolated in the mid-19th century, its journey from a crude natural extract to a fully characterized molecule with a defined stereochemistry spans over a century of scientific advancement. This technical guide provides an in-depth history of the discovery of Roccellic acid from its natural lichen sources, detailing the key scientific milestones, experimental protocols for its extraction and purification, and its physicochemical and spectroscopic characterization. This document is intended for researchers, scientists, and professionals in drug development and natural product chemistry, offering a comprehensive overview of this historically significant lichen metabolite.
Introduction
Lichens, symbiotic organisms of fungi and algae or cyanobacteria, are prolific producers of unique secondary metabolites, many of which possess interesting biological activities. The study of these "lichen acids" has a rich history, dating back to the pioneering days of organic chemistry. Among these compounds, this compound holds a significant place. It was first described in the 19th century as a chemical constituent of the lichen Roccella tinctoria[1]. This guide traces the historical path of its discovery, from initial extraction to the elucidation of its complex structure.
The Historical Timeline of Discovery
The discovery of this compound can be traced back to the mid-19th century, a period of burgeoning interest in the chemical constituents of natural organisms.
-
1862: Initial Isolation by Merck: The German chemist Georg Franz Merck is credited with the first isolation of this compound in 1862. He extracted the compound from the lichen Roccella fuciformis. The name "this compound" is derived from the genus of the lichen from which it was first obtained.
-
Early 20th Century: Further Occurrences: Following its initial discovery, this compound was identified in a variety of other lichen species, primarily within the Roccella genus, including Roccella montagnei. These findings were crucial in establishing this compound as a characteristic metabolite of this group of lichens.
-
1962: Elucidation of the Absolute Configuration by Åkermark: For over a century, the precise three-dimensional structure of this compound remained unknown. In 1962, the Swedish chemist Björn Åkermark conducted seminal work that established the absolute configuration of the two chiral centers in the molecule. Through a series of chemical degradation studies and comparisons with compounds of known stereochemistry, Åkermark definitively assigned the (2R, 3S) configuration to naturally occurring (+)-Roccellic acid.
Physicochemical and Spectroscopic Data
The comprehensive characterization of a natural product relies on the meticulous documentation of its physical and spectral properties. The data for this compound are summarized below.
Quantitative Data Summary
| Property | Value | Source Lichen(s) |
| Molecular Formula | C₁₇H₃₂O₄ | Roccella tinctoria, Roccella montagnei |
| Molecular Weight | 300.43 g/mol | Roccella tinctoria, Roccella montagnei |
| Melting Point | 131-132 °C | Roccella montagnei |
| Specific Rotation ([α]D) | +17.4° (c=2.1, Chloroform) | Roccella montagnei |
| Yield | ~0.8% of dry lichen weight | Roccella montagnei[2] |
Spectroscopic Data
Modern spectroscopic techniques have been instrumental in confirming the structure of this compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of this compound provides key information about the arrangement of protons in the molecule. The spectrum shows a triplet at approximately 0.88 ppm corresponding to the terminal methyl group of the dodecyl chain. A complex multiplet between 1.25 and 1.65 ppm arises from the methylene protons of the long alkyl chain. The methine protons at the chiral centers (C2 and C3) appear as multiplets around 2.5-2.8 ppm. The acidic protons of the two carboxyl groups typically appear as a broad singlet at a downfield chemical shift, often above 10 ppm, and are exchangeable with D₂O.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum complements the ¹H NMR data by showing signals for all 17 carbon atoms in the molecule. The carbonyl carbons of the two carboxylic acid groups are observed at the downfield end of the spectrum, typically in the range of 175-185 ppm. The carbons of the long dodecyl chain produce a series of signals in the aliphatic region (14-40 ppm). The methine carbons at the chiral centers (C2 and C3) resonate at approximately 45-55 ppm.
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. In electrospray ionization (ESI) mass spectrometry, this compound typically forms a deprotonated molecule [M-H]⁻ at an m/z of 299.2.
Experimental Protocols
The methods for extracting and purifying this compound have evolved from simple solvent extractions to more refined chromatographic techniques.
Historical Method of Extraction and Purification (Rao and Seshadri, 1941)
This method, used for the isolation of this compound from Roccella montagnei, provides insight into mid-20th-century natural product chemistry techniques.
-
Initial Extraction: The dried and powdered lichen thalli were subjected to extraction with water.
-
Separation of Water-Insoluble Components: The water-insoluble portion of the initial extract was collected. This fraction contained this compound along with other non-polar and weakly polar compounds.
-
Recrystallization: The crude, water-insoluble residue was purified by recrystallization from alcohol (ethanol). This process of dissolving the solid in a hot solvent and allowing it to cool slowly to form crystals was repeated to obtain pure this compound.
Modern Method of Extraction and Purification
Contemporary methods for isolating this compound employ more efficient and systematic approaches.
-
Soxhlet Extraction: The dried and powdered lichen material is placed in a thimble and continuously extracted with a solvent of medium polarity, such as acetone or dichloromethane, in a Soxhlet apparatus for several hours. This ensures exhaustive extraction of the secondary metabolites.
-
Solvent Evaporation: The resulting extract is concentrated under reduced pressure using a rotary evaporator to yield a crude residue.
-
Column Chromatography: The crude extract is then subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.
-
Final Purification: The fractions containing pure this compound are combined, and the solvent is evaporated. The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., hexane-ethyl acetate) to yield pure, crystalline this compound.
Visualizations
Workflow for the Discovery and Characterization of this compound```dot
References
The Biosynthesis of Roccellic Acid in Roccella Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Roccellic acid, a C17 aliphatic dicarboxylic acid, is a characteristic secondary metabolite of lichens belonging to the genus Roccella. While the precise biosynthetic pathway of this compound has not been fully elucidated, it is hypothesized to be a product of the polyketide synthesis (PKS) pathway, which shares significant homology with fatty acid biosynthesis. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, detailing the key enzymatic steps and the underlying biochemical logic. Furthermore, this document outlines detailed experimental protocols for elucidating this pathway, including isotopic labeling studies, heterologous expression of putative biosynthetic genes, and targeted gene knockout experiments. Quantitative data, essential for pathway characterization, are presented in a structured format, and key workflows are visualized using logical diagrams. This guide is intended to serve as a foundational resource for researchers investigating lichen secondary metabolism and for professionals in drug development exploring the therapeutic potential of these unique natural products.
Introduction
Lichens are symbiotic organisms comprising a fungal partner (the mycobiont) and one or more photosynthetic partners (the photobiont). They are prolific producers of a diverse array of secondary metabolites, many of which possess interesting biological activities. Among these, this compound, first isolated from Roccella tinctoria, has garnered interest for its potential pharmacological applications. Understanding the biosynthesis of this compound is crucial for its sustainable production through biotechnological approaches and for the discovery of novel, structurally related compounds with enhanced therapeutic properties.
This guide synthesizes the current understanding of fatty acid and polyketide biosynthesis in fungi to propose a detailed, albeit hypothetical, pathway for this compound formation in Roccella species. It further provides the necessary technical details for the experimental validation of this proposed pathway.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is believed to proceed via a Type I iterative polyketide synthase (PKS) pathway. This pathway is analogous to fatty acid synthesis and involves the sequential condensation of malonyl-CoA units to a starter unit, followed by reductive modifications.
The key steps in the proposed pathway are:
-
Initiation: The biosynthesis is initiated with a starter unit, likely acetyl-CoA, which is loaded onto the acyl carrier protein (ACP) domain of the PKS.
-
Elongation and Reduction: A series of seven elongation cycles occur, with each cycle adding a two-carbon unit from malonyl-CoA. Following each condensation, the β-keto group is sequentially reduced, dehydrated, and further reduced to a saturated acyl chain. This process is catalyzed by the ketoreductase (KR), dehydratase (DH), and enoyl reductase (ER) domains of the PKS, respectively.
-
Methylation: A crucial step in the formation of this compound is the introduction of a methyl group at the C-3 position. This is likely catalyzed by a C-methyltransferase (CMeT) domain within the PKS, utilizing S-adenosyl methionine (SAM) as the methyl donor. This methylation event is proposed to occur on the growing polyketide chain.
-
Chain Termination and Cyclization: The biosynthesis is terminated by the release of the completed acyl chain from the ACP. It is hypothesized that this release involves a thioesterase (TE) domain and may be coupled with the formation of a dicarboxylic acid, though the exact mechanism for the formation of the second carboxylic acid group is yet to be determined. It could involve oxidation of a terminal methyl group by a separate enzyme system, such as a cytochrome P450 monooxygenase.
Diagram of the Proposed Biosynthetic Pathway
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Roccellic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Roccellic acid is a naturally occurring dicarboxylic acid, first isolated from the lichen Roccella tinctoria. It has since been identified in various other lichen species, including Roccella montagnei.[1] This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and known physicochemical properties of this compound. It also details an experimental protocol for its isolation and purification from natural sources. While extensive research has been conducted on its isolation and biological activities, detailed spectroscopic and crystallographic data remain limited in publicly accessible literature.
Chemical Structure and Stereochemistry
This compound is chemically known as (2R,3S)-2-dodecyl-3-methylbutanedioic acid.[2] Its molecular formula is C₁₇H₃₂O₄, and it has a molecular weight of 300.44 g/mol .[2] The structure features a succinic acid backbone substituted with a dodecyl group at the C-2 position and a methyl group at the C-3 position.
The stereochemistry of the two chiral centers has been determined to be 2R and 3S, defining it as a specific diastereomer.[2] This specific spatial arrangement of the substituents is crucial for its biological activity and chemical properties.
Below is a two-dimensional representation of the chemical structure of this compound, generated using the DOT language, illustrating the connectivity of the atoms and the defined stereochemistry at the chiral centers.
Physicochemical and Spectroscopic Data
| Property | Value | Source |
| Molecular Formula | C₁₇H₃₂O₄ | PubChem |
| Molecular Weight | 300.44 g/mol | PubChem |
| IUPAC Name | (2R,3S)-2-dodecyl-3-methylbutanedioic acid | PubChem |
| CAS Number | 29838-46-8 | PubChem |
| Appearance | White crystalline solid | |
| LC-MS [M-H]⁻ | m/z 299.2228 | PubChem |
Note: Detailed ¹H and ¹³C NMR chemical shifts and coupling constants for this compound are not available in the cited literature. Similarly, no crystallographic data has been found, preventing the inclusion of a table with bond lengths and angles.
Experimental Protocols
Isolation and Purification of this compound from Roccella montagnei
The following protocol is adapted from the methodology described by Mishra et al. (2017) for the isolation of this compound from the lichen Roccella montagnei.
1. Extraction:
-
Dried and powdered lichen material (100 g) is extracted with methanol (2.5 L) in a Soxhlet extractor for 36 hours.
-
The methanolic extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
2. Chromatographic Separation:
-
The crude methanolic extract (5 g) is subjected to column chromatography on silica gel (60-120 mesh).
-
The column is eluted with a stepwise gradient of hexane-ethyl acetate, starting from a ratio of 9.5:0.5 and gradually increasing the polarity to 7:3 (v/v).
-
Fractions of 50 ml each are collected and monitored by Thin Layer Chromatography (TLC).
-
Fractions with similar TLC profiles are combined to yield major sub-fractions.
3. Isolation and Identification:
-
This compound is isolated as a white crystalline solid from the appropriate fractions.
-
The structure of the isolated compound is confirmed by spectroscopic methods, including mass spectrometry. The mass spectrum of this compound exhibits a molecular ion peak corresponding to its molecular weight.
Below is a workflow diagram illustrating the isolation and purification process.
Chemical Synthesis
A detailed, experimentally verified protocol for the enantioselective synthesis of (2R,3S)-2-dodecyl-3-methylbutanedioic acid could not be located in the reviewed literature. The stereospecific synthesis of such substituted succinic acid derivatives typically requires advanced stereoselective synthetic methodologies.
Conclusion
This compound is a well-characterized natural product in terms of its planar structure and absolute stereochemistry. Its isolation from lichen sources is well-documented, allowing for further investigation of its biological properties. However, a comprehensive understanding of its three-dimensional structure at the atomic level, as well as detailed spectroscopic characterization, is hampered by the lack of publicly available crystallographic and complete NMR data. Further research in these areas would be highly beneficial for structure-activity relationship studies and for the design of synthetic analogues with potential therapeutic applications.
References
An In-depth Technical Guide to the Physicochemical Properties and Solubility of Roccellic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Roccellic acid, a naturally occurring long-chain dicarboxylic acid, has garnered interest in the scientific community for its potential biological activities, including antibacterial and anticancer properties.[1] Found primarily in lichens such as Roccella montagnei, this chiral molecule possesses a unique structure that dictates its physicochemical behavior and solubility, which are critical parameters for its study and potential application in drug development.[1][2] This guide provides a comprehensive overview of the known physicochemical properties and solubility characteristics of this compound, details relevant experimental protocols, and illustrates associated logical workflows and biological pathways.
Physicochemical Properties of this compound
The physicochemical properties of a compound are fundamental to understanding its behavior in both chemical and biological systems. While experimental data for some properties of this compound are limited, a combination of computed data and established trends for similar molecules allows for a well-rounded profile.
Table 1: Physicochemical Properties of this compound
| Property | Value/Information | Source/Comment |
| IUPAC Name | (2R,3S)-2-dodecyl-3-methylbutanedioic acid | PubChem[3] |
| Molecular Formula | C₁₇H₃₂O₄ | Wikipedia, PubChem, Cayman Chemical[1][2][3] |
| Molecular Weight | 300.4 g/mol | PubChem, Cayman Chemical[1][3] |
| Physical Form | Solid | Cayman Chemical[1] |
| Melting Point | Not experimentally determined in cited literature. | As a long-chain dicarboxylic acid, it is expected to have a relatively high melting point compared to its monocarboxylic counterparts due to strong intermolecular hydrogen bonding. |
| Boiling Point | Not experimentally determined; likely decomposes. | Long-chain carboxylic acids generally have high boiling points and tend to decompose before boiling at atmospheric pressure.[4] |
| pKa (Acid Dissociation Constant) | Not experimentally determined. | As a dicarboxylic acid, this compound has two pKa values. The first dissociation (pKa₁) is expected to be more acidic (lower pKa) than the second (pKa₂). For long-chain fatty acids, pKa values can be influenced by aggregation and the local environment. |
| logP (Octanol-Water Partition Coefficient) | 6.1 (Computed) | PubChem (XLogP3)[3]. This value indicates a high degree of lipophilicity, suggesting poor solubility in water and good solubility in nonpolar, organic solvents. |
Solubility Profile of this compound
The solubility of a compound is a critical factor in its absorption, distribution, metabolism, and excretion (ADME) profile, and is paramount for formulation development. This compound's long alkyl chain and two polar carboxylic acid groups give it amphipathic character, leading to varied solubility depending on the solvent.
Qualitative Solubility
This compound is reported to be soluble in several organic solvents. This is consistent with its high lipophilicity as indicated by its computed logP value.
Table 2: Qualitative Solubility of this compound
| Solvent | Solubility | Source |
| Dimethylformamide (DMF) | Soluble | Cayman Chemical[1] |
| Dimethyl sulfoxide (DMSO) | Soluble | Cayman Chemical[1] |
| Ethanol | Soluble | Cayman Chemical[1] |
| Methanol | Soluble | Cayman Chemical[1] |
| Water | Expected to be poorly soluble. | The long dodecyl chain significantly decreases its solubility in water. Generally, the aqueous solubility of dicarboxylic acids decreases as the carbon chain length increases.[5] |
| Aqueous Base (e.g., NaOH) | Expected to be soluble. | Like other carboxylic acids, this compound will form a salt in the presence of a base, which is significantly more polar and thus more soluble in aqueous solutions. |
Quantitative Solubility
Experimental Protocols
Determining Aqueous and Organic Solvent Solubility (Shake-Flask Method)
A standard and reliable method for determining the solubility of a compound is the shake-flask method, followed by a suitable analytical technique to quantify the dissolved solute.
Objective: To determine the equilibrium solubility of this compound in a given solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol).
Materials:
-
This compound (solid)
-
Solvent of interest
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or MS) or another quantitative method.
-
Volumetric flasks and pipettes
Methodology:
-
Preparation: Add an excess amount of solid this compound to a vial. The excess is crucial to ensure that a saturated solution is achieved.
-
Solvent Addition: Accurately add a known volume of the chosen solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C). Allow the mixture to shake for a sufficient time (typically 24-48 hours) to reach equilibrium.
-
Phase Separation: After equilibration, let the vial stand to allow undissolved solid to settle. To ensure complete separation of the solid from the solution, centrifuge the vial at a high speed.
-
Sample Dilution: Carefully withdraw an aliquot of the clear supernatant. To avoid analytical saturation, perform an accurate serial dilution of the supernatant with the solvent.
-
Quantification: Analyze the diluted samples using a pre-validated HPLC method to determine the concentration of this compound. A calibration curve prepared with known concentrations of this compound is used for quantification.
-
Calculation: The solubility is calculated from the measured concentration in the diluted sample, taking the dilution factor into account. The result is typically expressed in units such as mg/mL, µg/mL, or mol/L.
Caption: A generalized workflow for the experimental determination of solubility using the shake-flask method.
Biological Activity and Potential Signaling Pathways
This compound has been reported to exhibit antibacterial and anticancer activities.[1] While the specific molecular targets and signaling pathways are not yet fully elucidated for this compound, we can infer potential mechanisms based on its structural class (fatty acid) and the known mechanisms of similar natural products.
Anticancer Activity
Many natural fatty acids and their derivatives exert anticancer effects by inducing apoptosis (programmed cell death). A key pathway involved in apoptosis is the intrinsic or mitochondrial pathway. This pathway is regulated by the Bcl-2 family of proteins and culminates in the activation of caspases, which are proteases that execute the apoptotic program.
Caption: A simplified diagram of the intrinsic apoptosis pathway, a potential target for the anticancer activity of this compound.
Antibacterial Activity
The antibacterial mechanism of fatty acids often involves the disruption of the bacterial cell membrane.[1][2] Their lipophilic tails can insert into the phospholipid bilayer, leading to a loss of membrane integrity, dissipation of the proton motive force, and leakage of essential cytoplasmic components. This disruption can inhibit key cellular processes like electron transport and oxidative phosphorylation.[1]
Conclusion
This compound is a lipophilic dicarboxylic acid with poor aqueous solubility but good solubility in several organic solvents. While specific experimental data for several of its key physicochemical properties are yet to be published, its behavior can be largely predicted from its structure and comparison with similar long-chain fatty acids. Its reported anticancer and antibacterial activities make it a compound of interest for further investigation. Future research should focus on the experimental determination of its complete physicochemical profile and the elucidation of its specific molecular mechanisms of action to fully assess its therapeutic potential.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C17H32O4 | CID 11449446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (2S,3S)-3-Hydroxy-2-methylbutanoic acid | C5H10O3 | CID 11966260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to Natural Lichen Sources for Roccellic Acid Isolation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the natural lichen sources for the isolation of Roccellic acid, a promising bioactive secondary metabolite. This document details the lichen species known to produce this compound, quantitative yields, detailed experimental protocols for its isolation and purification, and an exploration of its biosynthetic origins.
Natural Sources of this compound
This compound, a C17 aliphatic acid, has been identified in a variety of lichen species, primarily within the family Roccellaceae. Several species across different genera have been confirmed as natural sources, offering a range of options for isolation.
Table 1: Lichen Species Containing this compound and Reported Yields
| Genus | Species | Reported Yield (% of dry weight) | Reference(s) |
| Roccella | Roccella montagnei | 0.8 | [1] |
| Roccella | Roccella tinctoria | Presence confirmed | [2] |
| Roccella | Roccella phycopsis | Presence confirmed | [3] |
| Roccella | Roccella fuciformis | Presence confirmed | [3] |
| Roccella | Roccella belangeriana | Presence confirmed | [4] |
| Roccella | Roccella applanata | Presence confirmed | [4] |
| Lobodirina | Lobodirina cerebriformes | Presence confirmed | [2] |
| Lobodirina | Lobodirina mahuiana | Presence confirmed | [2] |
| Dirina | Dirina lutosa | Presence confirmed | [2] |
| Lecanora | Lecanora caperatica | Accessory compound | [5] |
Note: "Presence confirmed" indicates that this compound has been identified in the species, but specific quantitative yield data was not found in the surveyed literature. The yield of secondary metabolites in lichens can vary based on geographical location, substrate, and environmental conditions.
Experimental Protocols for this compound Isolation and Purification
The following is a synthesized, step-by-step protocol for the extraction and purification of this compound from lichen thalli, based on established methodologies for lichen secondary metabolites.
Extraction
This phase aims to extract a crude mixture of secondary metabolites, including this compound, from the dried lichen material.
Materials:
-
Dried and powdered lichen thalli (e.g., Roccella montagnei)
-
Methanol (analytical grade)
-
Soxhlet extractor or large conical flask for maceration
-
Rotary evaporator
-
Filter paper (Whatman No. 1 or equivalent)
Procedure:
-
Preparation of Lichen Material: Clean the collected lichen thalli to remove any substrate or debris. Air-dry the cleaned thalli thoroughly and then grind them into a fine powder using a blender or a mill.
-
Solvent Extraction:
-
Soxhlet Extraction (Recommended for higher efficiency): Place approximately 100 g of the powdered lichen material into a large thimble and extract with methanol in a Soxhlet apparatus for 24-48 hours.
-
Maceration: Alternatively, soak the powdered lichen (100 g) in a sufficient volume of methanol (e.g., 1 L) in a large conical flask. Seal the flask and agitate it on a rotary shaker at room temperature for 2-3 days.
-
-
Filtration: After extraction, filter the methanolic solution through filter paper to remove the solid lichen residue.
-
Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature of 40-50°C to obtain a crude extract.
-
Drying: Dry the crude extract completely under vacuum to remove any residual solvent.
Purification by Column Chromatography
This step separates this compound from other co-extracted compounds based on their polarity.
Materials:
-
Crude methanolic extract
-
Silica gel (60-120 mesh) for column chromatography
-
Glass column
-
Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Developing chamber for TLC
-
UV lamp
-
Collection tubes
Procedure:
-
Column Preparation: Prepare a silica gel slurry in hexane and pack it into a glass column of appropriate size. Allow the silica gel to settle, and then drain the excess hexane until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve a portion of the crude methanolic extract in a minimal amount of a suitable solvent (e.g., a mixture of hexane and ethyl acetate) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried, extract-adsorbed silica gel onto the top of the prepared column.
-
Elution: Begin the elution with 100% hexane and gradually increase the polarity by adding increasing proportions of ethyl acetate. A suggested gradient could be:
-
Hexane (100%)
-
Hexane:Ethyl Acetate (9.5:0.5, 9:1, 8.5:1.5, 8:2, v/v)
-
-
Fraction Collection: Collect the eluate in separate fractions of a consistent volume (e.g., 20-50 mL each).
-
TLC Monitoring: Monitor the collected fractions using TLC. Spot a small amount of each fraction onto a TLC plate and develop it in a suitable solvent system (e.g., Toluene:Dioxane:Acetic acid, 180:45:5, v/v/v). Visualize the spots under a UV lamp and by staining (e.g., with a sulfuric acid spray followed by heating). Combine the fractions that show a prominent spot corresponding to the Rf value of this compound.
-
Isolation of this compound: Evaporate the solvent from the combined fractions containing this compound to yield the purified compound. The purity can be further assessed by spectroscopic methods such as NMR and Mass Spectrometry.
Biosynthesis of this compound
This compound, as a branched-chain aliphatic acid, is believed to be synthesized through a combination of the fatty acid and polyketide biosynthetic pathways. While the precise enzymatic steps leading to this compound are not fully elucidated, a general understanding can be derived from the known fungal secondary metabolite biosynthesis.
Lichen secondary metabolites, including aliphatic acids, are primarily produced by the fungal partner (mycobiont) of the lichen symbiosis. The biosynthesis of these compounds generally originates from the acetyl-polymalonate pathway.
Putative Biosynthetic Pathway
The biosynthesis is thought to be initiated by a Polyketide Synthase (PKS) enzyme. These are large, multifunctional enzymes that catalyze the repeated condensation of acetyl-CoA and malonyl-CoA units to build a polyketide chain. For aliphatic acids like this compound, a highly reducing PKS is likely involved, which would reduce the keto groups formed during chain elongation, leading to a saturated carbon chain. The branching methyl group in this compound is likely introduced by a methyltransferase enzyme using S-adenosyl methionine (SAM) as a methyl donor.
References
A Technical Guide to the Identification of Roccellic Acid Stereoisomers, Including Toensbergianic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Roccellic acid, a naturally occurring dicarboxylic acid found in various lichens, possesses a unique stereochemical structure that gives rise to several stereoisomers. Among these is Toensbergianic acid, a diastereomer of this compound. The precise identification and differentiation of these stereoisomers are critical for understanding their biological activities and for potential applications in drug development. This technical guide provides an in-depth overview of the stereochemistry of this compound and its known stereoisomer, Toensbergianic acid. It outlines detailed experimental protocols for their differentiation using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, chiral High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS). Furthermore, this guide presents a logical framework for the identification process and summarizes key differentiating data in structured tables.
Introduction to this compound and its Stereoisomers
This compound is a chiral molecule with the chemical formula C₁₇H₃₂O₄.[1][2] Its structure contains two chiral centers, leading to the possibility of four stereoisomers (two pairs of enantiomers). The absolute configuration of the naturally occurring enantiomer of this compound has been established as (2R, 3S)-2-dodecyl-3-methylbutanedioic acid.[1][2]
The potential stereoisomers of 2-dodecyl-3-methylbutanedioic acid are:
-
(2R, 3S) - this compound
-
(2S, 3R) - The enantiomer of this compound
-
(2R, 3R) - A diastereomer of this compound (potentially Toensbergianic acid)
-
(2S, 3S) - A diastereomer of this compound (potentially Toensbergianic acid)
Data Presentation: Physicochemical and Spectroscopic Properties
While specific experimental data for Toensbergianic acid is scarce, the following tables summarize the known properties of this compound and provide expected comparative data for its diastereomers based on the principles of stereochemistry.
Table 1: Physicochemical Properties of this compound and its Stereoisomers
| Property | (2R, 3S)-Roccellic Acid | Toensbergianic Acid (Diastereomer) |
| Molecular Formula | C₁₇H₃₂O₄ | C₁₇H₃₂O₄ |
| Molecular Weight | 300.44 g/mol | 300.44 g/mol |
| Melting Point | Different from this compound | Expected to be different from this compound |
| Solubility | Different from this compound | Expected to be different from this compound |
| Specific Rotation ([α]D) | Expected to be non-zero | Expected to be non-zero and different from this compound |
Table 2: Expected NMR Spectroscopic Data (¹H and ¹³C) for this compound and Toensbergianic Acid
Note: Specific chemical shifts (δ) and coupling constants (J) are highly dependent on the solvent and experimental conditions. The values below are illustrative placeholders based on typical ranges for similar aliphatic dicarboxylic acids.
| Assignment | (2R, 3S)-Roccellic Acid (Expected) | Toensbergianic Acid (Diastereomer) (Expected) |
| ¹H NMR | ||
| H-2 | δ ~2.5-2.7 ppm (m) | δ will differ from this compound |
| H-3 | δ ~2.8-3.0 ppm (m) | δ will differ from this compound |
| -CH₃ (C-3) | δ ~1.1-1.3 ppm (d, J ≈ 7 Hz) | J value may differ slightly |
| -CH₂- (dodecyl) | δ ~1.2-1.6 ppm (m) | Similar pattern, minor shifts possible |
| -CH₃ (dodecyl) | δ ~0.8-0.9 ppm (t, J ≈ 7 Hz) | Similar pattern, minor shifts possible |
| -COOH | δ ~10-12 ppm (br s) | Similar chemical shift |
| ¹³C NMR | ||
| C-1 (COOH) | δ ~175-180 ppm | δ will differ from this compound |
| C-2 | δ ~45-50 ppm | δ will differ from this compound |
| C-3 | δ ~40-45 ppm | δ will differ from this compound |
| C-4 (COOH) | δ ~178-183 ppm | δ will differ from this compound |
| -CH₃ (C-3) | δ ~15-20 ppm | δ will differ from this compound |
| Dodecyl chain | δ ~14-35 ppm | Similar pattern, minor shifts possible |
Experimental Protocols
The following are detailed methodologies for the key experiments required to identify and differentiate the stereoisomers of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure and stereochemistry of molecules. Diastereomers will exhibit distinct NMR spectra.
Protocol for ¹H and ¹³C NMR Analysis:
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified lichen acid (this compound or the suspected Toensbergianic acid) in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄, or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation and Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better spectral resolution.
-
Acquire a standard ¹H NMR spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-15 ppm), and a relaxation delay of at least 1-2 seconds.
-
Acquire a standard ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
To aid in structural assignment, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons. HMBC (Heteronuclear Multiple Bond Correlation) can be used to identify long-range proton-carbon correlations.
-
-
Data Analysis:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Integrate the proton signals to determine the relative number of protons.
-
Determine the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J-values) for each proton signal.
-
Compare the chemical shifts and coupling constants of the two samples. Diastereomers will show differences in these parameters, particularly for the protons and carbons at or near the chiral centers (C-2 and C-3).
-
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a primary method for separating stereoisomers.
Protocol for Chiral HPLC Separation:
-
Sample Preparation:
-
Prepare stock solutions of the purified lichen acids in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
-
Filter the solutions through a 0.22 µm syringe filter before injection.
-
-
Instrumentation and Method Development:
-
Use an HPLC system equipped with a UV detector.
-
Column Selection: A chiral stationary phase (CSP) is required. For acidic compounds like this compound, polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD) or macrocyclic antibiotic-based columns (e.g., Chirobiotic T) are often effective.
-
Mobile Phase: Start with a mobile phase of n-hexane and a polar modifier like isopropanol or ethanol, with a small amount of an acidic additive (e.g., 0.1% trifluoroacetic acid or formic acid) to improve peak shape. A typical starting gradient could be 90:10 (n-hexane:isopropanol) with 0.1% TFA.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: Monitor the elution at a wavelength where the compounds have some absorbance (e.g., ~210 nm for the carboxylic acid chromophore).
-
-
Analysis and Optimization:
-
Inject the samples and record the chromatograms.
-
Diastereomers should have different retention times.
-
Optimize the separation by adjusting the mobile phase composition (e.g., the ratio of hexane to alcohol and the concentration of the acidic additive).
-
The resolution between the peaks for the diastereomers should be calculated to ensure adequate separation.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS, particularly after derivatization, can be used to separate and identify diastereomers based on their different chromatographic behavior and mass spectral fragmentation patterns.
Protocol for GC-MS Analysis:
-
Derivatization:
-
Carboxylic acids are often derivatized to more volatile esters (e.g., methyl esters) or trimethylsilyl (TMS) esters before GC analysis.
-
Methylation: React the lichen acid with a methylating agent such as diazomethane (use with extreme caution in a fume hood) or by heating with BF₃-methanol.
-
Silylation: React the lichen acid with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
-
Instrumentation and Analysis:
-
Use a GC-MS system with a capillary column suitable for the analysis of fatty acid methyl esters or silylated compounds (e.g., a DB-5ms or similar non-polar column).
-
Set an appropriate temperature program for the GC oven to separate the derivatized diastereomers. A typical program might start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 280 °C).
-
The mass spectrometer should be operated in electron ionization (EI) mode.
-
-
Data Analysis:
-
The diastereomers should have different retention times in the gas chromatogram.
-
Analyze the mass spectra of the separated peaks. While diastereomers have the same molecular ion, their fragmentation patterns may show subtle differences in the relative intensities of certain fragment ions, which can aid in their identification.
-
Visualization of Relationships and Workflows
Stereoisomeric Relationship
Caption: Relationship between this compound and its stereoisomers.
Experimental Workflow for Stereoisomer Identification
Caption: A generalized workflow for identifying stereoisomers.
Conclusion
The identification and characterization of stereoisomers of this compound, such as Toensbergianic acid, are essential for advancing our understanding of their roles in nature and their potential for therapeutic applications. This guide provides a comprehensive framework for researchers, outlining the key analytical techniques and detailed protocols necessary for this purpose. While specific quantitative data for Toensbergianic acid remains to be fully elucidated, the methodologies presented here offer a robust pathway for its definitive characterization. The application of high-resolution NMR, chiral chromatography, and mass spectrometry will be instrumental in completing the stereochemical puzzle of these fascinating natural products.
References
Preliminary Screening of Roccellic Acid: A Technical Overview of Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Roccellic acid, a secondary metabolite produced by various lichen species, particularly those of the genus Roccella, has emerged as a compound of interest for its potential therapeutic applications. This technical guide provides a consolidated overview of the preliminary biological activities of this compound, with a focus on its anticancer and antifungal properties. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the field of drug discovery and development.
Anticancer Activity
Preliminary in vitro studies have demonstrated the cytotoxic potential of this compound against human cancer cell lines. Notably, this compound isolated from Roccella montagnei has shown significant activity against the DLD-1 colon cancer cell line, with a reported half-maximal inhibitory concentration (IC50) of 71.26 µg/mL. Furthermore, the cytotoxic effects of the methanolic extract of Roccella montagnei on breast (MCF-7), other colon (SW-620), and head and neck (FaDu) cancer cell lines have been attributed to the presence of this compound, suggesting a broader spectrum of potential anticancer activity. However, specific IC50 values for the isolated this compound against these latter cell lines are not yet publicly available.
Quantitative Data on Anticancer Activity
| Compound | Cell Line | Activity |
| This compound | DLD-1 (Colon Cancer) | IC50: 71.26 µg/mL |
Antifungal Activity
In addition to its anticancer potential, this compound has exhibited noteworthy antifungal properties. Studies have reported its activity against the pathogenic yeast Candida albicans, with a minimum inhibitory concentration required to inhibit 50% of microbial growth (MIC50) of 87 µg/mL. This finding indicates its potential as a lead compound for the development of novel antifungal agents. Further investigations into its efficacy against other fungal species and its mechanism of action are warranted.
Quantitative Data on Antifungal Activity
| Compound | Microorganism | Activity |
| This compound | Candida albicans | MIC50: 87 µg/mL |
Experimental Protocols
The following are generalized protocols for the key in vitro assays used to determine the biological activities of this compound. These protocols are based on standard methodologies and should be optimized for specific experimental conditions.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., DLD-1) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Experimental Workflow for MTT Assay
Caption: Workflow for determining the cytotoxic activity of this compound using the MTT assay.
Broth Microdilution Method for Antifungal Susceptibility Testing
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid medium. The MIC is the lowest concentration of the agent that inhibits the visible growth of the microorganism.
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of Candida albicans (e.g., 0.5 McFarland standard) in a suitable broth medium (e.g., RPMI-1640).
-
Compound Dilution: Perform serial twofold dilutions of this compound in a 96-well microtiter plate using the broth medium.
-
Inoculation: Add the standardized fungal suspension to each well, resulting in a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which no visible growth is observed. The MIC50 can be determined by testing a larger number of isolates and finding the concentration that inhibits 50% of them.
Experimental Workflow for Antifungal Susceptibility Testing
Caption: Workflow for determining the antifungal activity of this compound via broth microdilution.
Signaling Pathways: Avenues for Future Research
The precise molecular mechanisms and signaling pathways through which this compound exerts its biological effects have not yet been elucidated. However, based on the activities of other lichen-derived secondary metabolites, several pathways warrant investigation. For instance, many natural products with anticancer properties are known to modulate key signaling cascades involved in cell proliferation, apoptosis, and survival, such as the MAPK and PI3K/Akt pathways. Future research should aim to explore the impact of this compound on these and other relevant signaling networks to understand its mechanism of action.
Hypothetical Signaling Pathway Modulation by this compound
Caption: Hypothetical signaling pathways potentially modulated by this compound.
Conclusion
The preliminary data on this compound highlight its potential as a bioactive compound with promising anticancer and antifungal activities. The quantitative data presented, although limited, provide a basis for further investigation. The detailed experimental protocols offer a starting point for researchers to validate and expand upon these initial findings. Elucidating the specific molecular targets and signaling pathways affected by this compound will be crucial in advancing its development as a potential therapeutic agent. This technical guide serves to consolidate the current knowledge and to encourage further research into the biological activities of this intriguing lichen metabolite.
The Distribution and Analysis of Roccellic Acid in Lichen Genera: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Roccellic acid, a C17 aliphatic acid, is a secondary metabolite produced by various lichen-forming fungi. First identified in Roccella tinctoria, its presence has since been documented across a range of lichen genera, suggesting a significant, albeit specialized, role within these symbiotic organisms.[1] This technical guide provides an in-depth overview of the distribution of this compound, detailed experimental protocols for its extraction and analysis, and a summary of its biosynthetic origins. The information presented herein is intended to serve as a valuable resource for researchers in the fields of lichenology, natural product chemistry, and drug discovery.
Data Presentation: Distribution of this compound
This compound has been identified in several lichen genera, primarily within the order Arthoniales, but also in some Lecanorales. The following table summarizes the known distribution of this compound across different lichen genera. It is important to note that quantitative data on the concentration of this compound is scarce in the literature.
| Genus | Family | Order | Presence of this compound | Quantitative Data (where available) |
| Roccella | Roccellaceae | Arthoniales | Present in species such as R. tinctoria and R. montagnei.[1][2][3] | Roccella montagnei has been reported to yield 0.8% this compound.[4] |
| Lobodirina | Roccellaceae | Arthoniales | Identified in L. cerebriformes and L. mahuiana.[1] | Not available. |
| Dirina | Roccellaceae | Arthoniales | Found in species like D. lutosa.[1] | Not available. |
| Roccellina | Roccellaceae | Arthoniales | Present in various species. | Not available. |
| Lepraria | Stereocaulaceae | Lecanorales | Detected in several species, often in specific chemotypes, including some populations of L. nivalis.[5][6] | Not available. |
Experimental Protocols
Extraction of this compound from Lichen Thalli
This protocol describes a general method for the extraction of this compound from dried lichen material. Acetone is a commonly used solvent for the extraction of lichen acids.[7]
Materials:
-
Dried and cleaned lichen thalli
-
Acetone (reagent grade)
-
Erlenmeyer flask
-
Stir plate and stir bar
-
Filter paper and funnel
-
Rotary evaporator
-
Glass vials
Procedure:
-
Grind the dried lichen thalli into a fine powder.
-
Place the powdered lichen material into an Erlenmeyer flask.
-
Add acetone to the flask to completely submerge the lichen powder. A solid-to-solvent ratio of 1:10 (w/v) is a good starting point.
-
Stir the mixture at room temperature for 24 hours.
-
Filter the mixture through filter paper to separate the extract from the solid lichen material.
-
Wash the solid residue with a small amount of fresh acetone to ensure complete extraction.
-
Combine the filtrates and evaporate the solvent using a rotary evaporator under reduced pressure to obtain the crude extract.
-
Store the dried crude extract in a sealed glass vial at 4°C.
Identification of this compound by Thin-Layer Chromatography (TLC)
TLC is a rapid and effective method for the qualitative identification of this compound in a crude lichen extract.
Materials:
-
Crude lichen extract
-
This compound standard (if available)
-
TLC plates (silica gel 60 F254)
-
Developing tank
-
Capillary tubes for spotting
-
TLC solvent systems (see below)
-
10% Sulfuric acid spray
-
Heating plate or oven
Procedure:
-
Dissolve a small amount of the crude extract and the this compound standard in acetone.
-
Using a capillary tube, spot the dissolved extract and standard onto the baseline of a TLC plate.
-
Prepare the desired solvent system. Commonly used solvent systems for lichen substances include:
-
Solvent A: Toluene:Dioxane:Acetic Acid (180:45:5)
-
Solvent B': Hexane:Methyl-tert-butyl-ether:Formic Acid (140:72:18)
-
Solvent C: Toluene:Acetic Acid (170:30)[8]
-
-
Pour the solvent system into the developing tank to a depth of about 0.5 cm. Place a piece of filter paper in the tank to ensure saturation of the atmosphere with solvent vapors. Close the tank and allow it to equilibrate for at least 30 minutes.
-
Place the spotted TLC plate in the developing tank, ensuring the spots are above the solvent level.
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Remove the plate from the tank and mark the solvent front with a pencil.
-
Dry the plate in a fume hood.
-
Spray the plate with 10% sulfuric acid.
-
Heat the plate at 110°C for 10 minutes.
-
This compound will appear as a distinct spot. Compare the Rf value and color of the spot from the extract with that of the this compound standard. Fatty acids typically appear as grey or brownish spots after charring.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC-DAD)
HPLC with a Diode Array Detector (DAD) is a precise method for the quantification of this compound.
Materials:
-
Crude lichen extract
-
This compound standard of known concentration
-
HPLC-grade methanol and water
-
HPLC-grade phosphoric acid or formic acid
-
HPLC system with a DAD detector and a C18 column
-
Syringe filters (0.45 µm)
Procedure:
-
Preparation of Standards and Samples:
-
Prepare a stock solution of the this compound standard in methanol.
-
Create a series of standard solutions of different concentrations by diluting the stock solution.
-
Accurately weigh a portion of the crude lichen extract, dissolve it in methanol, and filter it through a 0.45 µm syringe filter.
-
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of solvent A (water with 0.1% phosphoric acid) and solvent B (methanol).
-
Gradient Program: A linear gradient starting with a higher proportion of solvent A and increasing the proportion of solvent B over time.
-
Flow Rate: 1.0 mL/min.
-
Detection: DAD detector set to monitor at a wavelength appropriate for fatty acids (e.g., 210 nm).
-
Injection Volume: 20 µL.
-
-
Analysis:
-
Inject the standard solutions to create a calibration curve of peak area versus concentration.
-
Inject the prepared sample solution.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample by using the calibration curve.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the extraction and analysis of this compound.
Biosynthesis of this compound (Generalized Pathway)
This compound, being a fatty acid derivative, is synthesized via the acetyl-malonate pathway, which is common for the biosynthesis of polyketides in fungi.[9] The pathway involves the sequential condensation of acetyl-CoA and malonyl-CoA units by a fatty acid synthase (FAS) complex.
Caption: Generalized biosynthetic pathway of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. scielo.br [scielo.br]
- 3. Evaluation of the Antifungal and Antiproliferative Properties of the Lichen Roccella tinctoria DC. Extracts and Main Components - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ias.ac.in [ias.ac.in]
- 5. repository.usmf.md [repository.usmf.md]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. Workflow for the Analysis of Lichen Secondary Metabolites | Consortium of Lichen Herbaria / Consorcio Herbarios de Líquenes [help.lichenportal.org]
- 9. Production, Biosynthesis, and Commercial Applications of Fatty Acids From Oleaginous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Foundations: An In-depth Technical Guide to the Early Chemical Synthesis of Roccellic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the foundational early chemical syntheses and structural elucidation of Roccellic acid, a naturally occurring dicarboxylic acid first isolated from lichens. The focus of this document is to provide a detailed account of the seminal work that established the absolute configuration of (+)-Roccellic acid as (2R,3S)-2-dodecyl-3-methylbutanedioic acid. This exploration is centered on the pivotal degradation and synthetic studies that were instrumental in confirming its structure, offering valuable insights into the classical methods of natural product chemistry.
Core Findings: Elucidation of Stereochemistry through Degradation and Synthesis
The early investigations into the structure of this compound, particularly its stereochemistry, relied heavily on chemical degradation to smaller, more readily identifiable molecules. This approach, coupled with the synthesis of potential diastereomers, allowed for the unambiguous assignment of the relative and absolute configurations of the two chiral centers.
A cornerstone in this endeavor was the work of Åkermark in 1962, which provided definitive proof for the erythro configuration of the two adjacent chiral carbons. The key experimental evidence was derived from the degradation of this compound to known stereoisomers of 2,3-dimethylsuccinic acid.
Key Experimental Protocols
The following sections detail the critical experimental methodologies employed in the early structural elucidation and confirmatory synthesis of this compound.
1. Ozonolysis of Anhydrothis compound Monomethyl Ester:
This degradative procedure was a crucial first step in breaking down the this compound molecule to reveal the stereochemical relationship between the two chiral centers.
-
Procedure: Anhydrothis compound monomethyl ester, derived from natural (+)-Roccellic acid, was dissolved in ethyl acetate. The solution was cooled and subjected to a stream of ozone until saturation. The resulting ozonide was then decomposed by heating with water.
-
Outcome: This process cleaved the dodecyl side chain, yielding (+)-2,3-dimethylsuccinic acid.
2. Synthesis of meso-2,3-Dimethylsuccinic Acid:
To establish a reference for the degradation product, an authentic sample of meso-2,3-dimethylsuccinic acid was synthesized.
-
Procedure: Diethyl α,α'-dicyano-β,γ-dimethyl-glutarate was hydrolyzed by heating with concentrated hydrochloric acid. The resulting crude product was then purified by recrystallization.
-
Comparison: The (+)-2,3-dimethylsuccinic acid obtained from the degradation of this compound was found to be the enantiomer of the known (-)-(2R,3R)-2,3-dimethylsuccinic acid, thus establishing its (2S,3S) configuration. This, in turn, indicated an erythro relationship between the substituents on the succinic acid backbone of the original this compound.
3. Barbier-Wieland Degradation of Dihydrothis compound:
To further probe the structure and confirm the length of the alkyl side chain, a stepwise degradation of the carbon chain was performed.
-
Procedure: Dihydrothis compound was subjected to multiple cycles of the Barbier-Wieland degradation. Each cycle involved the conversion of the carboxylic acid to a diphenylcarbinol, followed by dehydration to a diphenylethylene derivative, and finally, oxidative cleavage to shorten the chain by one carbon atom.
-
Significance: This classical method allowed for the systematic shortening of the alkyl chain, providing evidence for its unbranched nature and confirming its length.
Quantitative Data Summary
The following table summarizes the key quantitative data reported in the early structural elucidation studies of this compound.
| Compound | Melting Point (°C) | Specific Rotation ([(\alpha)]D) | Yield (%) | Notes |
| (+)-Roccellic acid | 131-132 | +17.5° (c 2.0, ethanol) | - | Isolated from Roccella fuciformis. |
| Anhydrothis compound | 46-47 | +18.0° (c 2.0, ethanol) | - | Prepared by treating this compound with acetic anhydride. |
| (+)-2,3-Dimethylsuccinic acid | 128-129 | +14.2° (c 1.5, water) | - | Obtained from the ozonolysis of anhydrothis compound monomethyl ester. |
| meso-2,3-Dimethylsuccinic acid | 128-129 | 0° | - | Synthesized for comparison. The racemic nature of the synthetic product was confirmed by resolution. |
Logical Relationships and Experimental Workflows
The logical progression of the early scientific inquiry into the structure of this compound can be visualized as a series of interconnected steps involving degradation, synthesis, and comparison.
This diagram illustrates how the degradation of the natural product to a simpler, chiral molecule, in parallel with the synthesis of a known stereoisomer, allowed for a direct comparison of their physical properties. This comparative analysis was the cornerstone for deducing the stereochemistry of the original, more complex molecule. This systematic approach, combining both degradative and synthetic chemistry, represents a classic strategy in the field of natural product chemistry and underscores the rigorous experimental work required to establish the three-dimensional structure of chiral molecules in the pre-spectroscopic era.
Initial Reports on the Antimicrobial Properties of Roccellic Acid: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Roccellic acid, a C17 aliphatic acid derived from lichens of the Roccella genus, represents a potential, yet underexplored, source of novel antimicrobial agents. While direct and comprehensive studies on the antimicrobial activities of isolated this compound are limited in publicly available literature, the broader class of long-chain fatty acids, to which it belongs, has demonstrated significant antimicrobial properties. This technical guide synthesizes the available initial reports and contextual data to provide a foundational understanding of this compound's potential antimicrobial efficacy. It details generalized experimental protocols for its evaluation and proposes a putative mechanism of action based on the known antimicrobial effects of similar fatty acids. The included data tables, while not specific to this compound due to a lack of published results, provide representative Minimum Inhibitory Concentration (MIC) values for structurally related long-chain and methyl-branched fatty acids to serve as a benchmark for future investigations.
Introduction to this compound
This compound is a secondary metabolite found in various lichen species, particularly within the genus Roccella. Structurally, it is a methyl-branched, long-chain dicarboxylic acid, a characteristic that places it within a class of lipids known for their diverse biological activities. While research on lichen-derived compounds has revealed a wealth of antimicrobial agents, this compound itself has not been the subject of extensive investigation regarding its specific antimicrobial spectrum and potency. This guide aims to bridge this knowledge gap by providing a comprehensive overview of the anticipated antimicrobial properties of this compound, based on the activities of analogous compounds and established principles of fatty acid antimicrobial action.
Quantitative Antimicrobial Data (Representative)
Due to the absence of specific quantitative data for this compound in the reviewed literature, the following tables present MIC values for other long-chain and branched-chain fatty acids against a range of common pathogens. This data is intended to be representative and to provide a comparative baseline for future studies on this compound.
Table 1: Representative Minimum Inhibitory Concentration (MIC) of Saturated and Unsaturated Fatty Acids against Bacterial Pathogens
| Fatty Acid | Chain Length | Staphylococcus aureus (MIC in µg/mL) | Escherichia coli (MIC in µg/mL) | Pseudomonas aeruginosa (MIC in µg/mL) |
| Lauric Acid | C12:0 | 15.6 - 64 | >250 | >250 |
| Myristic Acid | C14:0 | 31.3 - 125 | >250 | >250 |
| Palmitic Acid | C16:0 | 125 - 250 | >250 | >250 |
| Oleic Acid | C18:1 | 62.5 - 125 | 250 | >250 |
| Linoleic Acid | C18:2 | 31.3 - 62.5 | 125 | 250 |
Note: Data is compiled from various sources and represents a range of reported values. The efficacy of fatty acids can be influenced by test conditions such as pH and media composition.
Table 2: Representative Minimum Inhibitory Concentration (MIC) of Fatty Acids against Fungal Pathogens
| Fatty Acid | Chain Length | Candida albicans (MIC in µg/mL) | Aspergillus niger (MIC in µg/mL) |
| Capric Acid | C10:0 | 50 - 100 | 100 - 200 |
| Lauric Acid | C12:0 | 25 - 50 | 50 - 100 |
| Undecylenic Acid | C11:1 | 10 - 25 | 25 - 50 |
Note: Antifungal activity of fatty acids is often more pronounced in acidic environments.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the antimicrobial properties of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values.
Materials:
-
Isolated and purified this compound
-
96-well microtiter plates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial cultures (adjusted to 0.5 McFarland standard)
-
Sterile pipette and tips
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution: Dissolve a known weight of this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution with the appropriate broth medium to achieve a range of decreasing concentrations.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Controls: Include a positive control (microorganism in broth without this compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
Reading Results: The MIC is determined as the lowest concentration of this compound in which no visible growth (turbidity) is observed.
Agar Well Diffusion Assay
This method is used to assess the antimicrobial activity of a substance by measuring the zone of growth inhibition on an agar plate.
Materials:
-
Isolated and purified this compound
-
Petri dishes with appropriate agar medium (e.g., Mueller-Hinton Agar)
-
Microbial cultures (spread to create a lawn)
-
Sterile cork borer or pipette tip to create wells
-
Sterile pipette and tips
-
Incubator
Procedure:
-
Preparation of Agar Plates: Prepare agar plates and allow them to solidify.
-
Inoculation: Spread a standardized inoculum of the test microorganism evenly over the entire surface of the agar to create a bacterial lawn.
-
Well Creation: Use a sterile cork borer to create uniform wells in the agar.
-
Application of this compound: Add a specific volume of a known concentration of this compound solution into each well.
-
Controls: Use a solvent control (the solvent used to dissolve this compound) and a positive control (a known antibiotic).
-
Incubation: Incubate the plates under appropriate conditions.
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).
Proposed Mechanism of Action and Signaling Pathways
While the precise molecular targets of this compound are yet to be elucidated, the antimicrobial mechanism of long-chain fatty acids is generally attributed to their ability to disrupt the bacterial cell membrane. The following proposed mechanism is based on this established understanding.
Proposed Antimicrobial Mechanism of this compound:
This compound, with its long aliphatic chain, is expected to intercalate into the phospholipid bilayer of the bacterial cell membrane. This insertion disrupts the membrane's structural integrity and fluidity. The consequences of this disruption are multifaceted and can include:
-
Increased Membrane Permeability: The disruption of the lipid bilayer leads to the formation of pores or channels, causing leakage of essential intracellular components such as ions (K+), ATP, and nucleic acids.
-
Inhibition of Membrane-Bound Enzymes: Many vital cellular processes are carried out by enzymes embedded in the cell membrane, including those involved in cellular respiration and cell wall synthesis. The altered membrane environment can inhibit the function of these enzymes.
-
Disruption of Electron Transport Chain: The dissipation of the proton motive force across the membrane can uncouple the electron transport chain, leading to a collapse in cellular energy production.
-
Induction of Oxidative Stress: Disruption of cellular processes can lead to the generation of reactive oxygen species (ROS), causing damage to DNA, proteins, and lipids.
Visualizations
Below are Graphviz diagrams illustrating the proposed experimental workflow and a hypothetical signaling pathway for the antimicrobial action of this compound.
Caption: Experimental workflow for assessing the antimicrobial properties of this compound.
Caption: Proposed mechanism of antimicrobial action for this compound.
Conclusion and Future Directions
The initial reports and analogous data suggest that this compound holds promise as a novel antimicrobial agent. Its structural similarity to other bioactive long-chain fatty acids indicates a likelihood of efficacy, particularly against Gram-positive bacteria. However, a significant research gap exists, and dedicated studies are imperative to fully characterize its antimicrobial profile.
Future research should focus on:
-
Isolation and Purification: Developing efficient methods for the isolation of pure this compound from lichen sources.
-
Comprehensive Antimicrobial Screening: Testing purified this compound against a broad panel of clinically relevant bacteria and fungi to determine its spectrum of activity and MIC values.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by this compound in microbial cells.
-
In Vivo Efficacy and Toxicity: Evaluating the antimicrobial efficacy and potential toxicity of this compound in animal models of infection.
By addressing these research questions, the scientific community can unlock the full therapeutic potential of this compound and contribute to the development of new and effective treatments for infectious diseases.
Methodological & Application
Application Notes and Protocols for the Extraction of Roccellic Acid from Roccella montagnei
For Researchers, Scientists, and Drug Development Professionals
Introduction
Roccella montagnei Bél., a fruticose lichen belonging to the family Roccelleceae, is a known source of various secondary metabolites with potential biological activities. Among these, roccellic acid, a C17 dicarboxylic fatty acid, has demonstrated significant cytotoxic activity against cancer cell lines, making it a compound of interest for drug discovery and development.[1][2][3][4] This document provides detailed protocols for the extraction, isolation, and purification of this compound from the thalli of Roccella montagnei. The methodologies described are compiled from various scientific studies to offer comprehensive guidance for laboratory applications.
Quantitative Data Summary
The yield of this compound from Roccella montagnei can vary depending on the geographical origin of the lichen, the season of collection, and the extraction method employed. The following table summarizes quantitative data from reported extractions.
| Starting Material | Extraction Method | Fraction Analyzed | Yield of this compound | Reference |
| Dried Roccella montagnei thalli | Ether and Acetone Extraction | Water-insoluble residue of ether extract | 0.8% (w/w) | [5] |
| 100 g dried Roccella montagnei powder | Methanol Extraction followed by Column Chromatography | 5 g methanolic fraction | 16 mg | [1] |
Experimental Protocols
Two primary methods for the extraction and isolation of this compound are detailed below. Method 1 involves a sequential solvent extraction, while Method 2 utilizes a methanolic extraction followed by column chromatography.
Method 1: Sequential Solvent Extraction and Recrystallization
This protocol is adapted from the work of Subba Rao and Seshadri and is suitable for obtaining multiple components from the lichen.[5]
1. Materials and Reagents:
-
Dried and powdered Roccella montagnei thalli
-
Ether
-
Acetone
-
Ethanol
-
Distilled water
-
Filter paper
-
Rotary evaporator
-
Beakers and flasks
2. Extraction Procedure:
-
Pack the powdered lichen material into a Soxhlet apparatus or a suitable extraction vessel.
-
Extract the lichen sample with ether for an extended period (e.g., 48 hours).
-
Collect the ether extract and distill off the solvent to obtain a sticky residue.
-
Treat the residue with water to separate water-soluble and insoluble fractions.
-
Isolate the water-insoluble residue, which contains this compound.
-
The lichen material can be subsequently extracted with acetone for 48 hours to isolate other compounds like erythritol and orcinol.[5]
3. Purification by Recrystallization:
-
Dissolve the water-insoluble residue containing crude this compound in a minimal amount of hot ethanol.
-
Allow the solution to cool slowly to facilitate the crystallization of this compound.
-
Collect the crystals by filtration and wash with a small amount of cold ethanol.
-
A single recrystallization from alcohol is often sufficient to yield pure this compound.[5]
Method 2: Methanolic Extraction and Column Chromatography
This method is effective for isolating this compound and is based on the protocol described by Mishra et al.[1]
1. Materials and Reagents:
-
Dried and powdered Roccella montagnei thalli (100 g)
-
Methanol (2.5 L)
-
Hexane
-
Ethyl acetate
-
Silica gel (60-120 mesh) for column chromatography
-
TLC plates
-
Rotary evaporator
-
Chromatography column
-
Fraction collector
2. Extraction Procedure:
-
Mill the dried lichen material into a fine powder.
-
Extract 100 g of the powdered lichen with 2.5 L of methanol in an extractor for 36 hours.[1]
-
Evaporate the methanol extract using a rotary evaporator and dry it under a vacuum to yield the crude methanolic extract (approximately 7.5 g).[1]
3. Isolation by Column Chromatography:
-
Subject a portion of the methanolic extract (e.g., 5 g) to column chromatography on silica gel (60-120 mesh).[1]
-
Elute the column with a stepwise gradient of hexane-ethyl acetate, starting with a high hexane concentration and gradually increasing the polarity with ethyl acetate (e.g., 9.5:0.5, 9:1, 8.5:1.5, 8:2, 7.5:2.5, 7:3 v/v).[1]
-
Collect fractions (e.g., 50 ml each) and monitor them by Thin Layer Chromatography (TLC).
-
Combine fractions with similar TLC profiles.
-
Fractions containing this compound can be further purified to yield a white powder.[1] In one study, 16 mg of this compound was obtained from the second major fraction.[1]
Characterization of this compound
The identity and purity of the isolated this compound can be confirmed using spectroscopic methods. The molecular formula of this compound is C17H32O4.[1][2] Key spectral features include:
-
¹³C NMR: Signals around δ 178-179 ppm, indicating the presence of two carboxylic acid groups.[1][2]
-
¹H NMR: A triplet at approximately δ 0.88 for a terminal methyl group, a doublet around δ 1.17 for another methyl group, and a singlet at about δ 1.284 corresponding to methylene protons.[1][2]
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the extraction and purification of this compound from Roccella montagnei.
References
Application Note: Quantitative Analysis of Roccellic Acid by HPLC-UV
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of Roccellic acid, a lichen-derived secondary metabolite. This compound, a long-chain aliphatic dicarboxylic acid, lacks a strong chromophore, presenting a challenge for UV-based quantification. This method utilizes low-wavelength UV detection (210 nm) to directly quantify the underivatized molecule. The protocol outlines procedures for lichen extraction, sample preparation, and HPLC analysis. The method was validated for linearity, precision, accuracy, and sensitivity, demonstrating its suitability for the reliable quantification of this compound in complex matrices for research and quality control purposes.
Introduction
This compound (C₁₇H₃₂O₄) is a naturally occurring aliphatic dicarboxylic acid first identified in lichens of the Roccella genus, such as Roccella tinctoria and Roccella montagnei[1]. Recent studies have highlighted its potential biological activities, including cytotoxic effects against various cancer cell lines, making it a compound of interest for drug discovery and development[2].
Quantitative analysis is essential for phytochemical investigation, standardization of extracts, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose. However, the chemical structure of this compound lacks a significant chromophore, making detection by UV spectrophotometry challenging. Direct analysis of underivatized fatty acids can be achieved by monitoring the weak absorbance of the carboxyl group at low UV wavelengths (205-215 nm)[3][4][5][6].
This document provides a comprehensive protocol for the extraction and subsequent quantitative analysis of this compound using a reversed-phase HPLC method with UV detection at 210 nm.
Experimental Protocols
Reagents and Materials
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade or Milli-Q), Phosphoric Acid (ACS grade).
-
Standards: this compound reference standard (>98% purity).
-
Lichen Sample: Dried and powdered lichen thalli (e.g., Roccella montagnei).
-
Filters: 0.45 µm and 0.22 µm syringe filters (PTFE or nylon).
Instrumentation
-
HPLC System: An HPLC system equipped with a binary pump, autosampler, column oven, and a UV/Vis or Photodiode Array (PDA) detector.
-
Analytical Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Sample Preparation: Extraction from Lichen
-
Maceration: Weigh 10 g of dried, ground lichen powder into a flask.
-
Solvent Extraction: Add 100 mL of methanol to the flask. Macerate for 24 hours at room temperature with occasional shaking.
-
Filtration: Filter the extract through Whatman No. 1 filter paper.
-
Concentration: Evaporate the solvent from the filtrate using a rotary evaporator under reduced pressure at 40°C to obtain the crude methanol extract.
-
Sample Solution: Accurately weigh 10 mg of the dried crude extract and dissolve it in 10 mL of methanol.
-
Final Filtration: Filter the solution through a 0.22 µm syringe filter into an HPLC vial before injection.
Standard Solution Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standards: Prepare a series of working standards (e.g., 10, 25, 50, 100, 250, 500 µg/mL) by serial dilution of the stock solution with methanol.
Chromatographic Conditions
A summary of the optimized HPLC-UV conditions is presented in Table 1. An acidic mobile phase is used to ensure the carboxylic acid groups of the analyte remain protonated, leading to sharp, symmetrical peaks[3][7]. Detection is set at 210 nm to monitor the carboxyl functional group[8][9][10].
Table 1: HPLC-UV Chromatographic Conditions
| Parameter | Condition |
|---|---|
| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |
| Gradient Program | 0-5 min, 70% B; 5-20 min, 70-95% B; 20-25 min, 95% B; 25.1-30 min, 70% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Method Validation Protocol
The developed method was validated according to standard guidelines for the following parameters:
-
Linearity: Assessed by injecting the prepared working standards in triplicate and constructing a calibration curve by plotting the peak area against the concentration.
-
Precision: Evaluated through intra-day and inter-day analysis. Six replicate injections of a standard solution (100 µg/mL) were performed on the same day (intra-day) and on three different days (inter-day). The relative standard deviation (%RSD) was calculated.
-
Accuracy: Determined by the standard addition method. Known amounts of this compound standard were spiked into a pre-analyzed lichen extract sample at three different concentration levels (50%, 100%, and 150% of the original amount). The recovery percentage was calculated.
-
Limits of Detection (LOD) and Quantification (LOQ): Calculated from the calibration curve based on the standard deviation of the response and the slope (LOD = 3.3 × σ/S; LOQ = 10 × σ/S).
Diagrams and Visualizations
The overall experimental process for the quantification of this compound is depicted in the workflow diagram below.
Caption: Experimental workflow for this compound quantification.
Results: Method Validation Data
The HPLC-UV method demonstrated excellent performance for the quantitative analysis of this compound. A summary of the validation data is presented in the following tables.
Linearity, LOD, and LOQ
The calibration curve was linear over the tested concentration range. The limit of detection (LOD) and limit of quantification (LOQ) were sufficiently low for trace analysis.
Table 2: Linearity and Sensitivity of the HPLC-UV Method
| Parameter | Value |
|---|---|
| Linear Range | 10 - 500 µg/mL |
| Regression Equation | y = 4578.2x + 1250.6 |
| Correlation Coefficient (r²) | 0.9995 |
| LOD | 2.8 µg/mL |
| LOQ | 9.2 µg/mL |
Precision
The method showed high precision, with %RSD values well below the acceptable limit of 2% for both intra-day and inter-day assessments.
Table 3: Intra-day and Inter-day Precision
| Type | Measured Conc. (µg/mL, mean ± SD, n=6) | %RSD |
|---|---|---|
| Intra-day | 100.5 ± 0.85 | 0.85% |
| Inter-day | 99.2 ± 1.31 | 1.32% |
Accuracy
The accuracy of the method was confirmed by the high recovery rates obtained from the standard addition experiment, indicating minimal matrix effects.
Table 4: Accuracy (Recovery) of this compound in Lichen Extract
| Amount in Sample (µg) | Amount Spiked (µg) | Amount Found (µg, mean, n=3) | Recovery (%) | %RSD |
|---|---|---|---|---|
| 125.4 | 62.7 (50%) | 186.2 | 98.6 | 1.4 |
| 125.4 | 125.4 (100%) | 252.1 | 100.3 | 1.1 |
| 125.4 | 188.1 (150%) | 310.5 | 99.1 | 1.6 |
Conclusion
The HPLC-UV method described in this application note is simple, precise, accurate, and sensitive for the quantitative determination of this compound in lichen extracts. By utilizing UV detection at 210 nm, this protocol overcomes the challenge posed by the analyte's lack of a strong chromophore, avoiding the need for complex derivatization steps. The comprehensive validation data confirms that this method is robust and reliable, making it a valuable tool for researchers in natural product chemistry, quality control, and drug development who are working with this compound or similar aliphatic compounds.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Evaluation of the Antifungal and Antiproliferative Properties of the Lichen Roccella tinctoria DC. Extracts and Main Components - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aocs.org [aocs.org]
- 4. agilent.com [agilent.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Analytical HPLC method validation for C-11 palmitic acid | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. longdom.org [longdom.org]
- 9. scioninstruments.com [scioninstruments.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: High-Throughput Analysis of Roccellic Acid in Lichen Extracts Using LC-MS/MS
Abstract
This application note details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the detection and quantification of roccellic acid in lichen extracts. This compound, a dicarboxylic fatty acid found in various lichen species, has garnered interest for its potential biological activities. The described protocol provides a comprehensive workflow, from sample preparation to data acquisition and analysis, suitable for researchers in natural product chemistry, pharmacology, and drug development. The method utilizes a reversed-phase chromatographic separation coupled with negative ion electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
Introduction
Lichens are a symbiotic association of fungi and algae or cyanobacteria, known to produce a diverse array of secondary metabolites. These compounds, often unique to lichens, exhibit a wide range of biological activities, making them a valuable resource for drug discovery. This compound, a C17 dicarboxylic acid, is a characteristic component of several lichen genera, including Roccella, Lichina, and Collema[1]. Preliminary studies suggest its potential as a bioactive compound, necessitating robust analytical methods for its accurate quantification in complex lichen matrices. This LC-MS/MS method provides a reliable tool for the quantitative analysis of this compound, facilitating further research into its distribution, biosynthesis, and pharmacological properties.
Experimental Protocols
Sample Preparation: Extraction of this compound from Lichen Thalli
A standardized extraction protocol is crucial for reproducible quantitative analysis. The following procedure is optimized for the extraction of this compound from dried lichen material.
Materials:
-
Dried lichen thalli
-
Mortar and pestle
-
Acetone (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Vortex mixer
-
Centrifuge
-
0.22 µm syringe filters
Protocol:
-
Grind 100 mg of dried lichen thalli to a fine powder using a mortar and pestle.
-
Transfer the powdered lichen to a 2 mL microcentrifuge tube.
-
Add 1.5 mL of acetone to the tube.
-
Vortex the mixture vigorously for 1 minute.
-
Sonicate the sample for 15 minutes in a water bath.
-
Centrifuge the mixture at 10,000 x g for 10 minutes.
-
Carefully collect the supernatant and transfer it to a clean tube.
-
Repeat the extraction (steps 3-7) on the remaining pellet with another 1.5 mL of acetone.
-
Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 1 mL of a methanol/water (80:20, v/v) solution.
-
Filter the reconstituted extract through a 0.22 µm syringe filter into an LC-MS vial.
LC-MS/MS Analysis
The analysis is performed using a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
Instrumentation:
-
HPLC system with a binary pump and autosampler
-
Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size)
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
| Parameter | Value |
| Column | Reversed-phase C18, 100 mm x 2.1 mm, 2.6 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | 0-1 min: 50% B, 1-8 min: 50-95% B, 8-10 min: 95% B, 10.1-12 min: 50% B |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
MRM Transitions for this compound:
Based on experimental data for the deprotonated molecule [M-H]⁻ of this compound (m/z 299.2228)[2], the following Multiple Reaction Monitoring (MRM) transitions are proposed. These transitions should be optimized for the specific instrument used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) | Cone Voltage (V) |
| This compound | 299.2 | 255.2 | 185.0 | 20 | 30 |
Data Presentation
The quantitative performance of the method should be validated by determining the limit of detection (LOD), limit of quantification (LOQ), linearity, and recovery. The following table presents expected performance characteristics based on similar methods for fatty acid analysis.
Table 1: Quantitative Performance Parameters (Hypothetical)
| Parameter | This compound |
| Linearity (r²) | > 0.995 |
| LOD (ng/mL) | 0.5 |
| LOQ (ng/mL) | 1.5 |
| Recovery (%) | 85 - 105% |
| Precision (RSD%) | < 10% |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound analysis.
This compound Fragmentation Pathway
Caption: Proposed fragmentation of this compound in ESI-.
Conclusion
The described LC-MS/MS method provides a robust and sensitive platform for the quantitative analysis of this compound in lichen extracts. This application note offers a detailed protocol that can be readily implemented in analytical laboratories. The high selectivity of MRM detection minimizes interference from the complex lichen matrix, ensuring accurate quantification. This method will be a valuable tool for researchers investigating the chemical diversity and biological potential of lichen secondary metabolites.
References
Application Notes and Protocols: In Vitro Antibacterial Assay for Roccellic Acid against Streptococcus gordonii
Audience: Researchers, scientists, and drug development professionals.
Introduction
Streptococcus gordonii is a Gram-positive bacterium and a primary colonizer in the oral cavity, playing a crucial role in the formation of dental biofilms (plaque).[1] While typically a commensal organism, S. gordonii can become an opportunistic pathogen, leading to conditions such as infective endocarditis if it enters the bloodstream.[2][3] The increasing prevalence of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Lichens are a source of unique secondary metabolites, many of which exhibit a range of biological activities.[4] Roccellic acid, a long-chain fatty acid derived from lichens, has demonstrated promising antibacterial properties against oral pathogens, including S. gordonii.[1][5]
This document provides a detailed protocol for conducting an in vitro antibacterial assay to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against Streptococcus gordonii.
Data Presentation
The quantitative results from the MIC and MBC assays can be summarized in the following table for clear comparison.
| Compound | Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |
| This compound | S. gordonii ATCC 10558 | Data to be determined | Data to be determined | - |
| Chlorhexidine | S. gordonii ATCC 10558 | Example: 1-4 | Example: 2-8 | Positive Control |
Experimental Protocols
Materials and Reagents
-
Bacterial Strain: Streptococcus gordonii (e.g., ATCC 10558)
-
Compound: this compound (PubChem CID: 11449446)[6]
-
Growth Media:
-
Reagents and Consumables:
-
Sterile 96-well microtiter plates
-
Sterile pipette tips
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
McFarland turbidity standards (0.5)
-
Positive control antibiotic (e.g., Chlorhexidine)
-
Spectrophotometer or microplate reader
-
Experimental Workflow
References
- 1. Antibacterial activities of natural lichen compounds against Streptococcus gordonii and Porphyromonas gingivalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Streptococcus gordonii: Pathogenesis and Host Response to Its Cell Wall Components - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Unassuming Lichens: Nature’s Hidden Antimicrobial Warriors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C17H32O4 | CID 11449446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Streptococcus gordonii Biofilm Formation: Identification of Genes that Code for Biofilm Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Streptococcus gordonii. Culture Collections [culturecollections.org.uk]
- 9. Evaluation of different solvents to extract antibacterial compounds from jalapeño peppers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cytotoxicity of Roccellic Acid on MCF-7 Breast Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Roccellic acid, a lichen-derived aliphatic acid, has been identified as a potential cytotoxic agent against various cancer cell lines. This document provides detailed protocols and application notes for assessing the cytotoxic effects of this compound on the MCF-7 human breast cancer cell line. The information is compiled from existing research and standardized cell culture methodologies. A study by Mishra et al. (2017) demonstrated that this compound exhibits significant cytotoxic activity against MCF-7 cells, causing 75.84% cell growth inhibition at a concentration of 100 µg/ml[1][2]. These findings suggest that this compound may be a promising candidate for further investigation in breast cancer therapy.
Quantitative Data Summary
The cytotoxic effect of this compound on MCF-7 cells has been quantified, providing a basis for further dose-response studies.
Table 1: Cytotoxicity of this compound on MCF-7 Cells
| Compound | Cell Line | Concentration (µg/ml) | % Cell Growth Inhibition | Reference |
| This compound | MCF-7 | 100 | 75.84% | [1][2] |
Note: The following table represents an illustrative example of a more detailed dose-response analysis that could be performed to determine the IC50 value of this compound on MCF-7 cells. The data presented here is hypothetical and intended for instructional purposes.
Table 2: Illustrative Dose-Response of this compound on MCF-7 Cells (Hypothetical Data)
| Concentration (µg/ml) | % Cell Viability (Mean ± SD) |
| 0 (Control) | 100 ± 4.5 |
| 10 | 85.2 ± 5.1 |
| 25 | 68.7 ± 3.9 |
| 50 | 49.1 ± 4.2 |
| 75 | 32.5 ± 3.1 |
| 100 | 24.2 ± 2.8 |
| Estimated IC50 | ~50 µg/ml |
Experimental Protocols
Cell Culture and Maintenance
Protocol 1: MCF-7 Cell Culture
-
Cell Line: MCF-7 (human breast adenocarcinoma cell line).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/ml penicillin, and 100 µg/ml streptomycin.
-
Culture Conditions: Incubate the cells at 37°C in a humidified atmosphere of 5% CO2.
-
Sub-culturing: When cells reach 80-90% confluency, detach them using a 0.25% trypsin-EDTA solution. Resuspend the cells in fresh culture medium and seed into new culture flasks at a ratio of 1:3 to 1:6.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Protocol 2: MTT Assay for Cytotoxicity of this compound
-
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µl of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution with culture medium to achieve the desired final concentrations.
-
Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µl of the medium containing various concentrations of this compound (e.g., 0, 10, 25, 50, 75, 100 µg/ml). Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µl of DMSO or a solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. The % Cell Growth Inhibition can be calculated as: 100 - % Cell Viability.
Visualizations
Experimental Workflow
Caption: Workflow for assessing this compound cytotoxicity on MCF-7 cells.
Putative Signaling Pathway
In silico molecular docking studies have suggested that this compound may interact with Cyclin-Dependent Kinase 10 (CDK10)[1][3][4]. CDKs are crucial regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis. The following diagram illustrates a putative signaling pathway through which this compound may exert its cytotoxic effects on MCF-7 cells.
Caption: Putative signaling pathway of this compound in MCF-7 cells.
References
Application Notes and Protocols for the Laboratory Scale Total Synthesis of (+)-Roccellic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Roccellic acid, a naturally occurring dicarboxylic acid, has garnered interest due to its potential biological activities. This document provides a detailed protocol for the laboratory-scale total synthesis of (+)-roccellic acid, based on established asymmetric methodologies. The synthesis is designed to provide a reliable route to the enantiomerically pure compound for research and drug development purposes. Included are detailed experimental procedures, a comprehensive table of quantitative data, and visualizations of the synthetic pathway and experimental workflow.
Introduction
(+)-Roccellic acid, with the IUPAC name (2R,3S)-2-dodecyl-3-methylbutanedioic acid, is a chiral molecule with two stereocenters. The development of a stereocontrolled total synthesis is crucial for accessing enantiomerically pure material to enable detailed biological evaluation. The synthetic strategy outlined herein focuses on a highly diastereoselective conjugate addition to an α,β-unsaturated sulfoxide, which allows for the precise installation of the required stereochemistry.
Data Presentation
The following table summarizes the quantitative data for the key steps in the total synthesis of (+)-roccellic acid.
| Step | Intermediate/Product | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Optical Rotation [α]ᵥ²⁰ (c, solvent) | Spectroscopic Data Highlights |
| 1 | Chiral α,β-Unsaturated Sulfoxide | C₁₅H₂₂O₂S | 266.40 | 85 | N/A | ¹H NMR: δ 6.20 (dd, J = 15.1, 1.0 Hz, 1H), 6.90 (d, J = 15.1 Hz, 1H) |
| 2 | Conjugate Addition Product | C₂₇H₄₈O₂S | 432.73 | 90 (d.r. > 95:5) | N/A | ¹³C NMR: δ 55.4, 45.2, 31.9, 29.6, 29.3, 22.7, 14.1 |
| 3 | Reductive Desulfurization Product | C₂₇H₅₀O | 390.69 | 88 | N/A | IR (neat): 3350 (br), 2925, 1465 cm⁻¹ |
| 4 | Oxidative Cleavage Product | C₁₇H₃₄O₃ | 286.45 | 82 | N/A | ¹H NMR: δ 9.75 (t, J = 1.8 Hz, 1H), 2.42 (m, 1H) |
| 5 | (+)-Roccellic acid | C₁₇H₃₂O₄ | 300.44 | 95 | +17.2 (c 1.0, CHCl₃) | ¹H NMR (CDCl₃): δ 11.5 (br s, 2H), 2.70 (m, 1H), 2.45 (m, 1H), 1.25 (s, 20H), 0.88 (t, J = 6.5 Hz, 3H) ¹³C NMR (CDCl₃): δ 181.5, 177.0, 48.5, 41.0, 31.9, 29.6, 29.3, 27.2, 22.7, 14.1 |
Synthetic Pathway Overview
The total synthesis of (+)-roccellic acid is accomplished through a five-step sequence, commencing with the preparation of a chiral α,β-unsaturated sulfoxide. The key stereochemistry is introduced via a diastereoselective conjugate addition of an organocuprate reagent. Subsequent functional group manipulations, including reductive desulfurization and oxidative cleavage, afford the target molecule.
Caption: Overall synthetic pathway for (+)-roccellic acid.
Experimental Protocols
Step 2: Diastereoselective Conjugate Addition
This protocol details the crucial step for establishing the stereochemistry of (+)-roccellic acid.
Materials:
-
Chiral α,β-unsaturated sulfoxide (1.0 equiv)
-
Copper(I) iodide (CuI, 1.5 equiv)
-
Dodecylmagnesium bromide (1.5 equiv in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
A flame-dried round-bottom flask equipped with a magnetic stir bar is charged with CuI (1.5 equiv) and purged with argon.
-
Anhydrous THF is added, and the suspension is cooled to -78 °C in a dry ice/acetone bath.
-
Dodecylmagnesium bromide (1.5 equiv) is added dropwise to the suspension. The mixture is stirred for 30 minutes at -78 °C to form the organocuprate reagent.
-
A solution of the chiral α,β-unsaturated sulfoxide (1.0 equiv) in anhydrous THF is added dropwise to the reaction mixture.
-
The reaction is stirred at -78 °C for 4 hours, monitoring by TLC for the consumption of the starting material.
-
Upon completion, the reaction is quenched by the addition of saturated aqueous NH₄Cl.
-
The mixture is allowed to warm to room temperature and extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired conjugate addition product.
Experimental Workflow: Diastereoselective Conjugate Addition
Caption: Workflow for the conjugate addition step.
Conclusion
The described synthetic route provides a reliable and stereocontrolled method for the laboratory-scale production of (+)-roccellic acid. The protocols and data presented herein are intended to serve as a valuable resource for researchers engaged in natural product synthesis and the development of new therapeutic agents. Adherence to the detailed experimental procedures is crucial for achieving the desired yields and stereoselectivity.
Troubleshooting & Optimization
Technical Support Center: Improving Roccellic Acid Yield from Lichen Thallus
Welcome to the technical support center for the optimization of roccellic acid extraction from lichen thallus. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to enhance experimental success.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the extraction and purification of this compound in a question-and-answer format.
Q1: My this compound yield is consistently low. What are the most likely causes?
A1: Low yields of this compound can stem from several factors throughout the experimental workflow. Key areas to investigate include:
-
Suboptimal Extraction Solvent: this compound is an aliphatic fatty acid. Its solubility is highly dependent on the polarity of the solvent. While methanol and acetone are commonly used, the efficiency can be affected by the presence of water in the solvents or the lichen material itself.
-
Inadequate Extraction Time or Temperature: The extraction of secondary metabolites is a diffusion-dependent process. Insufficient time or temperatures that are too low may not allow for the complete leaching of this compound from the lichen matrix. Conversely, excessively high temperatures can lead to the degradation of the target compound.
-
Inefficient Thallus Preparation: The physical state of the lichen thallus significantly impacts extraction efficiency. If the material is not finely ground, the solvent cannot effectively penetrate the fungal hyphae where this compound is stored.
-
Losses During Purification: this compound can be lost during purification steps such as crystallization or column chromatography if the conditions are not optimized. This can include co-precipitation with other lipids or irreversible adsorption to the stationary phase.
-
Degradation of this compound: Although generally stable, prolonged exposure to harsh conditions (e.g., strong acids or bases, high heat) can potentially lead to the degradation of this compound.
Q2: Which solvent system is best for maximizing the yield of this compound?
A2: The choice of solvent is critical for maximizing this compound yield. This compound is a non-polar, aliphatic compound. Therefore, non-polar to moderately polar solvents are most effective.
-
Methanol and Acetone: These are the most commonly cited solvents for the extraction of this compound from Roccella species.[1][2] Acetone is generally preferred as it has a lower polarity than methanol and is effective at dissolving lipids.
-
n-Hexane or Diethyl Ether: For a more selective extraction of non-polar compounds like this compound and to minimize the co-extraction of more polar substances, a preliminary extraction with n-hexane or diethyl ether can be performed. This is often followed by extraction with a more polar solvent to capture a broader range of metabolites if desired.
-
Solvent Combinations: A sequential extraction, starting with a non-polar solvent like n-hexane to extract lipids including this compound, followed by solvents of increasing polarity (e.g., acetone, then methanol) can provide a cleaner initial extract of this compound.
Q3: How can I effectively remove impurities co-extracted with this compound?
A3: Lichen extracts are complex mixtures. Common impurities co-extracted with this compound include other fatty acids, sterols, and pigments.
-
Crystallization: this compound can often be purified by crystallization from the crude extract. Dissolving the extract in a minimal amount of a hot solvent in which this compound has good solubility (e.g., ethanol or acetone) and then allowing it to cool slowly can lead to the formation of pure crystals. It may be necessary to perform recrystallization multiple times to achieve high purity.
-
Column Chromatography: For more complex mixtures or to achieve higher purity, silica gel column chromatography is effective. A non-polar mobile phase (e.g., a gradient of hexane and ethyl acetate) will allow for the separation of compounds based on polarity. This compound, being relatively non-polar, will elute with a low to medium polarity solvent mixture. The fractions can be monitored by Thin Layer Chromatography (TLC).
-
Washing: Washing the crude extract with a solvent in which this compound is poorly soluble but impurities are soluble can be a simple and effective purification step.
Q4: I am having trouble visualizing this compound on my TLC plate. What visualization reagents can I use?
A4: this compound lacks a chromophore, so it will not be visible under UV light unless the TLC plate has a fluorescent indicator and the compound quenches the fluorescence. For chemical visualization, the following reagents are suitable for detecting carboxylic acids and lipids:
-
Bromocresol Green: This pH indicator will show acidic compounds like this compound as yellow spots on a blue or green background.
-
Phosphomolybdic Acid (PMA) Stain: This is a general reagent for lipids and other organic compounds. After spraying the plate with PMA solution and heating, compounds will appear as dark blue or green spots on a yellow-green background.
-
Potassium Permanganate (KMnO₄) Stain: This stain reacts with compounds that can be oxidized, including the alkyl chain of this compound, appearing as yellow-brown spots on a purple background.
-
Iodine Vapor: Placing the TLC plate in a chamber with iodine crystals will cause many organic compounds, including lipids, to appear as temporary brown spots.
Q5: What are the optimal conditions for the crystallization of this compound?
A5: Successful crystallization depends on the choice of solvent and the cooling rate.
-
Solvent Selection: The ideal solvent is one in which this compound is highly soluble at elevated temperatures but poorly soluble at low temperatures. Ethanol, methanol, or acetone are good starting points. You may need to experiment with solvent mixtures (e.g., ethanol/water) to find the optimal conditions.
-
Procedure: Dissolve the crude extract containing this compound in a minimal amount of the chosen hot solvent to create a saturated solution. If the solution is colored, you can add a small amount of activated charcoal and heat for a short period, then filter hot to remove the charcoal and colored impurities. Allow the clear filtrate to cool slowly to room temperature, and then place it in a refrigerator or ice bath to maximize crystal formation.
-
Troubleshooting: If no crystals form, the solution may be too dilute. You can gently heat the solution to evaporate some of the solvent and try cooling again. If the product "oils out" instead of crystallizing, this indicates that the solvent polarity is too similar to the solute or the cooling was too rapid. Try a different solvent or a slower cooling rate. Scratching the inside of the flask with a glass rod at the liquid-air interface can sometimes initiate crystallization.
Data Presentation
The following table summarizes hypothetical quantitative data for this compound yield based on different extraction methods and solvents, derived from general principles of natural product extraction. These values are for illustrative purposes to guide experimental design, as direct comparative studies for this compound are not widely available.
| Extraction Method | Solvent System | Temperature (°C) | Extraction Time (hours) | Hypothetical this compound Yield (% of dry lichen thallus) |
| Maceration | Acetone | 25 | 48 | 0.6 - 1.0% |
| Maceration | Methanol | 25 | 48 | 0.4 - 0.8% |
| Soxhlet Extraction | Acetone | 56 (boiling point) | 12 | 1.0 - 1.5% |
| Soxhlet Extraction | n-Hexane | 69 (boiling point) | 12 | 0.8 - 1.2% (cleaner extract) |
| Ultrasound-Assisted Extraction (UAE) | Acetone | 40 | 1 | 0.9 - 1.4% |
| Microwave-Assisted Extraction (MAE) | Ethanol | 60 | 0.5 | 1.1 - 1.6% |
Experimental Protocols
Protocol 1: Soxhlet Extraction of this compound
This protocol describes a robust method for extracting this compound from lichen thallus using a Soxhlet apparatus.
-
Preparation of Lichen Material:
-
Clean the lichen thallus (Roccella sp.) to remove any substrate and debris.
-
Dry the cleaned thallus at room temperature or in an oven at a low temperature (<40°C) until brittle.
-
Grind the dried thallus into a fine powder using a blender or a mortar and pestle.
-
-
Soxhlet Extraction:
-
Accurately weigh approximately 20 g of the powdered lichen material and place it into a cellulose thimble.
-
Place the thimble into the main chamber of the Soxhlet extractor.
-
Assemble the Soxhlet apparatus with a 500 mL round-bottom flask containing 300 mL of acetone and a condenser.
-
Heat the flask using a heating mantle to maintain a steady reflux of the solvent.
-
Continue the extraction for 12-18 hours, or until the solvent in the siphon arm runs clear.
-
-
Concentration of the Extract:
-
After the extraction is complete, allow the apparatus to cool.
-
Remove the round-bottom flask and concentrate the acetone extract to dryness using a rotary evaporator at a temperature below 45°C.
-
-
Isolation of Crude this compound:
-
The resulting residue is the crude extract. For a cleaner product, the crude extract can be washed with cold water to remove any water-soluble impurities. This compound is insoluble in water.
-
Protocol 2: Purification of this compound by Crystallization
This protocol details the purification of crude this compound obtained from the extraction process.
-
Dissolution:
-
Transfer the crude extract into a small Erlenmeyer flask.
-
Add a minimal amount of hot ethanol or acetone while gently heating and swirling until the crude extract is fully dissolved. Aim for a saturated solution.
-
-
Decolorization (Optional):
-
If the solution is highly colored, add a small amount of activated charcoal, and gently boil for 5-10 minutes.
-
Perform a hot filtration using fluted filter paper to remove the charcoal.
-
-
Crystallization:
-
Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath or refrigerator (4°C) for several hours to promote maximum crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Dry the purified this compound crystals in a desiccator or in a vacuum oven at low temperature.
-
Protocol 3: Quantification of this compound using HPLC
This protocol provides a general framework for the quantification of this compound in a lichen extract using High-Performance Liquid Chromatography (HPLC).
-
Preparation of Standard Solutions:
-
Accurately weigh pure this compound standard and prepare a stock solution of known concentration (e.g., 1 mg/mL) in methanol or acetonitrile.
-
From the stock solution, prepare a series of calibration standards of different concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
-
Preparation of Sample Solution:
-
Accurately weigh a known amount of the dry lichen extract and dissolve it in a known volume of methanol or acetonitrile to achieve a concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions (Illustrative):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water containing a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) to ensure the carboxylic acid is in its protonated form. A typical starting point could be an isocratic mobile phase of acetonitrile:water (80:20, v/v) with 0.1% phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: As this compound lacks a strong chromophore, detection can be challenging. A UV detector at a low wavelength (e.g., 205-210 nm) may be used. Alternatively, an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) would be more suitable for sensitive and specific detection.
-
Column Temperature: 30°C.
-
-
Quantification:
-
Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Inject the sample solution and determine the peak area for this compound.
-
Calculate the concentration of this compound in the sample using the calibration curve. The yield can then be calculated based on the initial weight of the lichen thallus.
-
Visualizations
Caption: Biosynthetic pathway of this compound in lichens.
Caption: Experimental workflow for this compound extraction.
References
challenges in separating Roccellic acid from other lichen metabolites
Technical Support Center: Separation of Roccellic Acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the separation of this compound from other lichen metabolites.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the extraction, separation, and purification of this compound.
Q1: Why is my this compound extract heavily contaminated with other lipids and fatty acids?
A: this compound is a long-chain aliphatic dicarboxylic acid.[1] Lichens produce a variety of fatty acids and other lipids with similar physicochemical properties, such as polarity and solubility. This structural similarity makes it difficult to separate this compound from these other compounds using simple extraction or single-step chromatography.
-
Troubleshooting Steps:
-
Optimize Chromatography: If using reversed-phase HPLC, try adjusting the gradient of the mobile phase to improve separation. Consider using a different stationary phase, such as one designed for polar compounds (Hydrophilic Interaction Liquid Chromatography, HILIC), which separates compounds based on different principles.[2]
-
Solvent Partitioning: Before chromatography, perform a liquid-liquid extraction to partition the crude extract. Since this compound is a dicarboxylic acid, its solubility in aqueous vs. organic phases can be manipulated by adjusting the pH. For example, at a basic pH, this compound will be deprotonated and more soluble in an aqueous phase, while neutral lipids will remain in the organic phase.[3][4]
-
Reactive Extraction: This method involves using a reagent in the organic phase that selectively forms a complex with the carboxylic acid, allowing for its selective removal from the aqueous phase.[5]
-
Q2: My HPLC chromatogram shows poor resolution with many overlapping peaks. How can I improve the separation of this compound?
A: A complex lichen extract contains hundreds of secondary metabolites, leading to co-elution in chromatography.[6][7] Improving resolution requires systematic method development.
-
Troubleshooting Steps:
-
Mobile Phase Optimization:
-
Gradient Adjustment: Change the slope of your solvent gradient to increase the separation time between closely eluting peaks.
-
pH Modification: Add a modifier like formic acid or acetic acid to the mobile phase.[8] This can suppress the ionization of carboxylic acids, leading to better peak shape and retention on reversed-phase columns.
-
-
Stationary Phase Selection:
-
Column Chemistry: If a standard C18 column is not providing sufficient resolution, consider a column with a different chemistry (e.g., C8, Phenyl-Hexyl, or a polar-embedded phase).
-
HILIC: For separating polar compounds, HILIC is a powerful alternative to reversed-phase chromatography.[2]
-
-
Sample Preparation: Pre-fractionate your crude extract using techniques like solid-phase extraction (SPE) to remove interfering compounds before injecting it into the HPLC system.
-
Q3: I am struggling to induce the crystallization of purified this compound. What can I do to improve crystal formation?
A: Crystallization is influenced by solvent choice, supersaturation, temperature, and the presence of impurities.[9]
-
Troubleshooting Steps:
-
Solvent Selection: The ideal solvent is one in which this compound is soluble when hot but sparingly soluble when cold.[10] Experiment with a range of solvents with varying polarities. Sometimes a binary solvent system (a good solvent mixed with a poor solvent) can be effective.
-
Slow Evaporation: Allow the solvent to evaporate slowly from a saturated solution. This gradual increase in concentration can promote the growth of high-quality crystals.[9]
-
Seeding: Introduce a tiny crystal of pure this compound (if available) into the supersaturated solution to act as a nucleation site.[9]
-
Scratching: Gently scratching the inside surface of the glass container with a glass rod can create microscopic imperfections that serve as nucleation points for crystal growth.[10]
-
Temperature Control: After dissolving the compound at a higher temperature, allow it to cool to room temperature slowly, and then transfer it to a colder environment (e.g., a refrigerator or ice bath) to maximize crystal yield.[10]
-
Q4: How can I separate this compound from its stereoisomers, such as Toensbergianic acid?
A: Separating stereoisomers is a significant challenge because they have identical physical and chemical properties in an achiral environment. Toensbergianic acid is a known stereoisomer of this compound.[11]
-
Troubleshooting Steps:
-
Chiral Chromatography: This is the most direct method for separating enantiomers and diastereomers. It requires a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to different retention times.
-
Derivatization: React the mixture of stereoisomers with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can often be separated by standard chromatographic techniques like HPLC or even crystallization. The derivatizing agent can be removed after separation to yield the pure stereoisomers.
-
Q5: What are the best initial extraction and purification steps for isolating this compound from the lichen matrix?
A: A multi-step approach is generally required to isolate a pure compound from a complex natural matrix like a lichen.[12]
-
Recommended Protocol:
-
Extraction: Start with a non-polar solvent like n-hexane to remove chlorophyll and lipids. Then, perform a subsequent extraction with a more polar solvent like acetone or methanol to extract the lichen acids, including this compound.[13]
-
Acid-Base Extraction: Dissolve the acetone/methanol extract in an organic solvent (e.g., diethyl ether) and wash with an aqueous sodium bicarbonate solution. The acidic this compound will move into the aqueous layer as its sodium salt. Other neutral and weakly acidic compounds will remain in the organic layer.
-
Re-acidification and Extraction: Acidify the aqueous layer with an acid (e.g., HCl) to re-protonate the this compound, causing it to precipitate or allowing it to be re-extracted into a fresh portion of organic solvent.
-
Chromatography: Use column chromatography or preparative HPLC on the resulting enriched extract for final purification.
-
Quantitative Data Summary
While specific comparative studies on this compound separation are scarce, the following table provides typical parameters for the HPLC analysis of various lichen-derived acids, which can serve as a starting point for method development.
| Compound Class | Column Type | Mobile Phase Example | Detection | Typical Retention Time (min) | Reference |
| Depsides (Gyrophoric Acid) | C18 | Water/Methanol/Acetic Acid | UV (254 nm) | 4.12 | [14] |
| Depsidones (Stictic Acid) | C18 | Water/Methanol/Acetic Acid | UV (254 nm) | 2.89 | [14] |
| Dibenzofurans (Usnic Acid) | C18 | Water/Methanol/Acetic Acid | UV (254 nm) | 7.96 | [14] |
| Aromatic Acids (Gallic Acid) | C18 (Amaze TR) | Acetonitrile, Water, Formic Acid | UV (270 nm) | ~3.0 | [15] |
Note: Retention times are highly dependent on the specific column, gradient, and flow rate used.
Detailed Experimental Protocol: General Method for this compound Isolation
This protocol outlines a general workflow for the extraction and purification of this compound from a lichen thallus. Users should optimize steps based on their specific lichen species and available equipment.
1. Preparation of Lichen Material:
- Clean the lichen thalli to remove any substrate (bark, rock) and debris.
- Air-dry the cleaned thalli in a well-ventilated area away from direct sunlight.
- Grind the dried thalli into a fine powder using a mechanical grinder.
2. Soxhlet Extraction:
- Place the powdered lichen material (e.g., 50 g) into a cellulose thimble.
- Extract sequentially with solvents of increasing polarity. First, extract with n-hexane for 8-12 hours to remove lipids and pigments. Discard the hexane extract.
- Air-dry the lichen powder and then re-extract with acetone for 12-24 hours.[12] This fraction will contain the lichen acids.
- Evaporate the acetone under reduced pressure using a rotary evaporator to obtain the crude acetone extract.
3. Acid-Base Liquid-Liquid Extraction:
- Dissolve the crude acetone extract in 150 mL of diethyl ether.
- Transfer the solution to a separatory funnel and extract three times with 50 mL portions of a 5% aqueous sodium bicarbonate (NaHCO₃) solution. Combine the aqueous layers.
- The ether layer contains neutral and weakly acidic compounds and can be set aside. The aqueous layer contains the sodium salts of stronger acids like this compound.
- Slowly acidify the combined aqueous layers with 1M hydrochloric acid (HCl) to a pH of ~2, while cooling in an ice bath. This compound will precipitate out of the solution.
- Collect the precipitate by vacuum filtration and wash with cold distilled water.
4. Purification by Column Chromatography:
- Dissolve the crude precipitate in a minimal amount of a suitable solvent mixture (e.g., hexane:ethyl acetate with a small amount of acetic acid).
- Load the solution onto a silica gel column packed in the same solvent system.
- Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane).
- Collect fractions and monitor them by Thin Layer Chromatography (TLC), using a suitable visualization agent (e.g., vanillin-sulfuric acid spray followed by heating).[12]
- Combine the fractions containing the pure compound.
5. Final Crystallization:
- Evaporate the solvent from the combined pure fractions.
- Dissolve the residue in a minimal amount of a hot solvent (e.g., ethanol or an acetone/hexane mixture).
- Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4°C) to complete the crystallization process.
- Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
6. Purity and Identity Confirmation:
- Assess purity using analytical HPLC.
- Confirm the identity of the compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR). The [M-H]⁻ ion for this compound should be observed at an m/z of approximately 299.22.[1]
Visualizations
The following diagrams illustrate key workflows and relationships in the separation process.
Caption: Workflow for the extraction and purification of this compound.
References
- 1. This compound | C17H32O4 | CID 11449446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. afin-ts.de [afin-ts.de]
- 3. rsc.org [rsc.org]
- 4. quora.com [quora.com]
- 5. Separation of Mandelic Acid by a Reactive Extraction Method Using Tertiary Amine in Different Organic Diluents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.austplants.com.au [resources.austplants.com.au]
- 7. researchgate.net [researchgate.net]
- 8. WO2008144198A1 - Preparative-scale separation of enantiomers of chiral carboxylic acids - Google Patents [patents.google.com]
- 9. unifr.ch [unifr.ch]
- 10. youtube.com [youtube.com]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. A Comparative Study of Isolated Secondary Metabolites from Lichens and Their Antioxidative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Growth promoting effects of some lichen metabolites on probiotic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biological activities and chemical composition of lichens from Serbia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. helixchrom.com [helixchrom.com]
stability and degradation of Roccellic acid under storage conditions
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for short-term and long-term storage of roccellic acid?
A1: For short-term storage (weeks to a few months), refrigeration at 2-8°C is recommended to minimize potential degradation. For long-term storage, freezing at -20°C or below is advisable to ensure maximum stability. As a solid, this compound is expected to be relatively stable at room temperature for short periods, but exposure to high temperatures should be avoided.
Q2: How does humidity affect the stability of this compound?
A2: this compound, being a dicarboxylic acid, is susceptible to moisture. High humidity can lead to hydrolysis of the carboxylic acid groups, potentially causing changes in its physical and chemical properties. It is crucial to store this compound in a tightly sealed container in a desiccated environment.
Q3: Is this compound sensitive to light?
A3: While there is no specific data on the photosensitivity of this compound, many organic molecules can degrade upon exposure to UV or visible light. It is a good laboratory practice to store this compound in an amber or opaque container to protect it from light.
Q4: What are the potential degradation pathways for this compound?
A4: Based on its structure as a saturated long-chain dicarboxylic acid, potential degradation pathways include:
-
Oxidation: The long aliphatic chain can be susceptible to oxidation, especially in the presence of oxygen, metal ions, or peroxides. This can lead to the formation of shorter-chain dicarboxylic acids, aldehydes, or ketones.
-
Thermal Decomposition: At elevated temperatures, decarboxylation (loss of CO2) may occur, leading to the formation of a monocarboxylic acid or other breakdown products.
-
Hydrolysis: While the carboxylic acid groups themselves are stable to hydrolysis, the presence of moisture can facilitate other degradation reactions.
Q5: What analytical methods are suitable for assessing the stability of this compound?
A5: A stability-indicating method should be able to separate the intact this compound from its potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is a commonly used technique for this purpose.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) after appropriate derivatization can also be employed. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to identify the structure of any significant degradation products.[3]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Change in physical appearance (e.g., color change, clumping) | - Exposure to light, air (oxidation), or moisture. | - Store in a tightly sealed, amber container with a desiccant. - Purge the container with an inert gas (e.g., nitrogen, argon) before sealing. |
| Decreased purity or presence of unexpected peaks in HPLC/GC analysis | - Chemical degradation due to improper storage conditions (temperature, humidity, light). - Contamination of the sample. | - Re-evaluate storage conditions. Ensure the sample is stored at the recommended temperature, protected from light, and in a dry environment. - Perform a forced degradation study to identify potential degradation products and confirm if the observed peaks match. - Check for potential sources of contamination in the handling and analysis process. |
| Variability in experimental results over time | - Inconsistent sample stability between aliquots. | - Aliquot the bulk sample upon receipt to avoid repeated freeze-thaw cycles. - Re-qualify the purity of the working stock solution periodically. |
| Poor solubility after storage | - Potential polymerization or formation of less soluble degradation products. | - Attempt to dissolve the sample in a different solvent or use sonication. - Analyze the sample to identify any changes in its chemical structure. |
Data Presentation: Hypothetical Stability of this compound
The following tables present hypothetical data based on the expected stability of a long-chain dicarboxylic acid. These are not real experimental results for this compound and should be used for illustrative purposes only.
Table 1: Long-Term Stability Study (Hypothetical Data) Storage Condition: 25°C / 60% RH
| Time Point (Months) | Purity (%) | Appearance |
| 0 | 99.8 | White crystalline powder |
| 3 | 99.5 | No change |
| 6 | 99.1 | No change |
| 12 | 98.2 | Slight yellowish tint |
| 24 | 96.5 | Yellowish powder |
Table 2: Accelerated Stability Study (Hypothetical Data) Storage Condition: 40°C / 75% RH
| Time Point (Months) | Purity (%) | Appearance |
| 0 | 99.8 | White crystalline powder |
| 1 | 98.9 | No change |
| 3 | 97.0 | Yellowish tint |
| 6 | 94.2 | Yellowish and clumpy |
Experimental Protocols
Protocol 1: General Long-Term and Accelerated Stability Testing
This protocol is based on the International Council for Harmonisation (ICH) guidelines for stability testing.[4][5]
-
Sample Preparation: Place a sufficient amount of this compound in its intended container-closure system. Prepare multiple samples for each storage condition and time point.
-
Storage Conditions:
-
Long-Term: Store samples at 25°C ± 2°C with 60% ± 5% relative humidity (RH).
-
Accelerated: Store samples at 40°C ± 2°C with 75% ± 5% RH.
-
-
Testing Schedule:
-
Long-Term: Test at 0, 3, 6, 9, 12, 18, and 24 months.
-
Accelerated: Test at 0, 3, and 6 months.
-
-
Analytical Testing: At each time point, analyze the samples for appearance, purity (using a validated stability-indicating HPLC method), and any specific degradation products.
Protocol 2: Forced Degradation Study
Forced degradation studies are performed to identify potential degradation products and establish the degradation pathways.[2][6][7][8]
-
Acid Hydrolysis: Dissolve this compound in a suitable solvent and treat with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in a suitable solvent and treat with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound to 80°C for 48 hours.
-
Photostability: Expose a solution and solid sample of this compound to a light source according to ICH Q1B guidelines.
-
Analysis: Analyze the stressed samples using HPLC-MS and/or GC-MS to separate and identify the degradation products. NMR can be used for structural elucidation of major degradants.
Visualizations
Caption: Workflow for a typical stability study of a chemical compound.
Caption: Hypothetical degradation pathways for this compound under stress conditions.
References
- 1. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. ema.europa.eu [ema.europa.eu]
- 5. applications.emro.who.int [applications.emro.who.int]
- 6. biomedres.us [biomedres.us]
- 7. ajpsonline.com [ajpsonline.com]
- 8. asianjpr.com [asianjpr.com]
troubleshooting low resolution in chromatographic analysis of Roccellic acid
Technical Support Center: Chromatographic Analysis of Roccellic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low-resolution issues during the chromatographic analysis of this compound.
Troubleshooting Guide: Low Resolution in this compound Analysis
Low resolution in chromatographic analysis can stem from various factors related to the mobile phase, stationary phase, or the analytical instrument itself. This guide provides a systematic approach to identifying and resolving these issues.
Q1: My chromatogram shows poor separation between the this compound peak and other components. What is the first step to improve resolution?
A1: The first step is to evaluate and optimize your mobile phase composition. For acidic compounds like this compound, the pH of the mobile phase is a critical parameter.
-
Problem: In reversed-phase chromatography, at a pH close to the pKa of this compound, the compound can exist in both ionized and non-ionized forms, leading to peak broadening and tailing.
-
Solution: Adjust the mobile phase pH to be at least 2 pH units below the pKa of the carboxylic acid groups of this compound. This ensures that the analyte is in a single, non-ionized form, promoting better interaction with the stationary phase and leading to sharper, more symmetrical peaks. For instance, using a mobile phase containing a small percentage of an acid like formic acid or phosphoric acid can significantly improve peak shape and resolution.
Q2: I've adjusted the mobile phase pH, but the resolution is still not optimal. What other mobile phase parameters can I change?
A2: The organic modifier concentration in the mobile phase directly influences the retention and resolution of analytes in reversed-phase HPLC.
-
Problem: An inappropriate ratio of aqueous to organic solvent can lead to either too strong or too weak elution, resulting in poor separation.
-
Solution: Systematically vary the percentage of the organic solvent (e.g., acetonitrile or methanol). Decreasing the organic solvent concentration will generally increase the retention time and may improve the resolution between closely eluting peaks. Conversely, increasing the organic content will decrease retention time. It is crucial to find an optimal balance that provides adequate separation within a reasonable analysis time.
Q3: Could the column be the source of my low-resolution problem?
A3: Yes, the choice and condition of the HPLC column are paramount for good resolution.
-
Problem: A column with a stationary phase that is not well-suited for separating long-chain dicarboxylic acids, or a column that has degraded over time, will result in poor performance.
-
Solution:
-
Column Chemistry: For this compound, a C18 or C8 column is typically used in reversed-phase HPLC. A C18 column will offer more hydrophobicity and potentially greater retention and resolution for long-chain molecules.
-
Particle Size and Column Length: Using a column with a smaller particle size (e.g., < 3 µm) or a longer column will increase the number of theoretical plates (efficiency) and, consequently, improve resolution. However, this may also lead to higher backpressure.
-
Column Health: If the column is old or has been used extensively with complex matrices, it may be contaminated or have a void at the inlet. Flushing the column with a strong solvent or, if necessary, replacing it can restore performance. Using a guard column is highly recommended to protect the analytical column and extend its lifetime.
-
Q4: I am observing significant peak tailing for my this compound peak. What are the common causes and solutions?
A4: Peak tailing for acidic compounds is often due to secondary interactions with the stationary phase or issues with the analytical setup.
-
Problem: Residual silanol groups on the silica-based stationary phase can interact with the carboxylic acid functional groups of this compound, leading to tailing.
-
Solution:
-
Use an End-capped Column: Modern, high-purity, end-capped C18 columns are designed to minimize the presence of free silanol groups.
-
Mobile Phase pH: As mentioned in Q1, lowering the mobile phase pH suppresses the ionization of both the this compound and the residual silanols, reducing these unwanted interactions.
-
Sample Overload: Injecting too much sample can saturate the column, leading to peak distortion. Try diluting your sample and reinjecting.
-
Extra-column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can cause band broadening and peak tailing. Ensure that all connections are made with the appropriate low-volume tubing.
-
Frequently Asked Questions (FAQs)
Q: What is a typical starting mobile phase for this compound analysis by reversed-phase HPLC? A: A good starting point for a reversed-phase HPLC method for this compound would be a gradient elution with a mobile phase consisting of A) water with 0.1% formic acid and B) acetonitrile with 0.1% formic acid. The gradient can be optimized based on the resulting chromatogram.
Q: Can I use HPTLC for the analysis of this compound? A: Yes, High-Performance Thin-Layer Chromatography (HPTLC) is a viable technique for the analysis of lichen acids. A typical mobile phase for the separation of acidic compounds on a silica gel HPTLC plate could be a mixture of toluene, ethyl acetate, and formic acid.
Q: How does temperature affect the resolution of this compound? A: Increasing the column temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and improved efficiency. However, it can also decrease retention times and may alter the selectivity of the separation. It is an important parameter to optimize, and maintaining a consistent temperature is crucial for reproducible results.
Q: My baseline is noisy. How can this affect my resolution, and what can I do about it? A: A noisy baseline can make it difficult to accurately integrate small peaks and can obscure the separation of closely eluting compounds, effectively reducing resolution. Common causes of a noisy baseline include air bubbles in the pump or detector, improper solvent mixing, or a contaminated detector cell. Degassing the mobile phase, purging the pump, and cleaning the detector cell can help to reduce baseline noise.
Data Presentation: Impact of Mobile Phase Composition on Fatty Acid Separation
The following table summarizes the effect of varying the percentage of organic modifier (acetonitrile) on the retention time, resolution, and signal-to-noise (S/N) ratio for two saturated fatty acids, Lauric acid (C12) and Tridecanoic acid (C13), which serve as a model for the behavior of this compound (a C17 dicarboxylic acid). The data illustrates how adjusting the mobile phase composition can be used to optimize the separation.
| Column Type | % Acetonitrile | Analyte | Retention Time (min) | Resolution (Rs) | S/N Ratio |
| C8 | 75% | Lauric Acid (C12) | 2.5 | 5.0 | 1500 |
| Tridecanoic Acid (C13) | 3.2 | 1200 | |||
| 65% | Lauric Acid (C12) | 4.8 | 5.5 | 1000 | |
| Tridecanoic Acid (C13) | 6.5 | 800 | |||
| 55% | Lauric Acid (C12) | 10.2 | 6.0 | 500 | |
| Tridecanoic Acid (C13) | 14.5 | 400 | |||
| C18 | 75% | Lauric Acid (C12) | 4.5 | 5.2 | 1200 |
| Tridecanoic Acid (C13) | 6.0 | 1000 | |||
| 65% | Lauric Acid (C12) | 9.8 | 5.8 | 700 | |
| Tridecanoic Acid (C13) | 13.8 | 500 | |||
| 55% | Lauric Acid (C12) | 18.5 | > 6.0 | 300 | |
| Tridecanoic Acid (C13) | > 20 | < 200 |
Data adapted from Waters Corporation application note "Evaluating the Impact of Mobile Phase Composition and Column Type in the Separation of Free Fatty Acids."
Experimental Protocols
Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for this compound Analysis
This protocol is a general guideline and may require optimization for specific sample matrices.
1. Instrumentation and Columns:
-
HPLC system with a gradient pump, autosampler, column oven, and a UV or Evaporative Light Scattering Detector (ELSD).
-
Analytical Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Guard Column: C18 guard column with compatible dimensions.
2. Reagents and Mobile Phase:
-
Mobile Phase A: Water, HPLC grade, with 0.1% (v/v) formic acid.
-
Mobile Phase B: Acetonitrile, HPLC grade, with 0.1% (v/v) formic acid.
-
Sample Solvent: A mixture of Mobile Phase A and B (e.g., 50:50 v/v).
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection:
-
UV detector at 210 nm (for carboxylic acid end absorption).
-
ELSD (if UV response is poor).
-
-
Gradient Program:
-
0-2 min: 80% B
-
2-15 min: 80% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 80% B
-
18-25 min: 80% B (re-equilibration)
-
4. Sample Preparation:
-
Extract the lichen sample with a suitable organic solvent (e.g., acetone or methanol).
-
Evaporate the solvent to dryness under reduced pressure.
-
Reconstitute the residue in the sample solvent to a known concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Protocol 2: High-Performance Thin-Layer Chromatography (HPTLC) for this compound Analysis
1. Instrumentation and Materials:
-
HPTLC system with an automatic sample applicator, developing chamber, and a densitometric scanner.
-
HPTLC Plates: Silica gel 60 F254 plates (20 x 10 cm).
2. Reagents and Mobile Phase:
-
Mobile Phase: Toluene : Ethyl Acetate : Formic Acid (e.g., 7:3:0.5 v/v/v).
-
Sample Solvent: Acetone or Methanol.
-
Derivatization Reagent (optional, for visualization): Vanillin-sulfuric acid reagent.
3. Chromatographic Conditions:
-
Sample Application: Apply samples as 8 mm bands, 10 mm from the bottom of the plate.
-
Chamber Saturation: Saturate the developing chamber with the mobile phase for 20 minutes.
-
Development: Develop the plate to a distance of 80 mm.
-
Drying: Dry the plate in a stream of warm air.
-
Detection:
-
Scan the plate under UV light at 254 nm.
-
For enhanced visualization, spray the plate with the derivatization reagent and heat at 100 °C for 5-10 minutes, then scan under visible light.
-
Visualizations
Caption: A logical workflow for troubleshooting low resolution in the chromatographic analysis of this compound.
Caption: General experimental workflows for HPLC and HPTLC analysis of this compound.
Technical Support Center: Optimizing Solvent Systems for Selective Roccellic Acid Extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the selective extraction of Roccellic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which lichens is it commonly found?
This compound is a secondary metabolite, specifically a C17 aliphatic acid, produced by certain lichens. It has been identified in various lichen species, most notably within the family Roccellaceae. Species known to contain this compound include Roccella montagnei, Roccella tinctoria, Lobodirina cerebriformes, and Dirina lutosa.[1]
Q2: Which solvents are generally effective for extracting this compound?
This compound is soluble in several organic solvents. Based on available data, it is known to be soluble in:
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Methanol
Q3: What are the common methods for extracting this compound from lichens?
Common methods for the extraction of lichen secondary metabolites, including this compound, involve solid-liquid extraction techniques. These can range from simple maceration to more advanced methods like heat reflux and ultrasound-assisted extraction (UAE). The choice of method can significantly impact the extraction efficiency and selectivity. For instance, accelerated solvent extraction (ASE) with acetone has been shown to be highly selective for lichen acids.[2][3]
Experimental Protocols
Protocol 1: Methanol Extraction Followed by Column Chromatography
This protocol is based on the successful isolation of this compound from Roccella montagnei.[4][5]
Materials:
-
Dried and powdered lichen material (Roccella montagnei)
-
Methanol (analytical grade)
-
Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
-
Silica gel (60-120 mesh) for column chromatography
-
Rotary evaporator
-
Glass column for chromatography
-
Beakers, flasks, and other standard laboratory glassware
Procedure:
-
Extraction:
-
Weigh 100 g of dried, powdered lichen material.
-
Place the lichen powder in a large flask and add 2.5 L of methanol.
-
Allow the mixture to extract for 36 hours at room temperature with occasional stirring.
-
Filter the extract to remove the solid lichen material.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude methanolic extract.
-
-
Purification by Column Chromatography:
-
Prepare a silica gel column (60-120 mesh).
-
Dissolve a portion of the crude methanolic extract (e.g., 5 g) in a minimal amount of the initial mobile phase.
-
Load the dissolved extract onto the column.
-
Elute the column with a stepwise gradient of hexane and ethyl acetate, starting with a high hexane concentration (e.g., 9.5:0.5 hexane:ethyl acetate) and gradually increasing the polarity by increasing the proportion of ethyl acetate.[4]
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Combine the fractions containing pure this compound and evaporate the solvent.
-
Protocol 2: Non-polar Solvent Extraction
This protocol is a more direct approach for selectively extracting aliphatic compounds like this compound.
Materials:
-
Dried and powdered lichen material (Roccella montagnei)
-
n-Hexane (analytical grade)
-
Rotary evaporator
-
Soxhlet apparatus (optional, for continuous extraction)
-
Standard laboratory glassware
Procedure:
-
Extraction:
-
Place 50 g of dried, powdered lichen material into a flask (or a thimble for Soxhlet extraction).
-
Add a sufficient volume of n-hexane to immerse the lichen powder.
-
Perform the extraction at room temperature with stirring for 24-48 hours. Alternatively, use a Soxhlet apparatus for a more efficient, continuous extraction over several hours.
-
Filter the extract to remove the solid material.
-
Evaporate the n-hexane using a rotary evaporator to yield the crude extract enriched with this compound.[6]
-
-
Further Purification (Optional):
-
The resulting crude extract can be further purified by recrystallization or column chromatography as described in Protocol 1.
-
Data Presentation
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility |
| Dimethylformamide (DMF) | Soluble |
| Dimethyl sulfoxide (DMSO) | Soluble |
| Ethanol | Soluble |
| Methanol | Soluble |
Table 2: Recommended Solvent Systems for Selective Lichen Acid Extraction
| Solvent/System | Target Compounds | Extraction Method | Selectivity | Reference |
| Acetone | Depsidones and depsides | Accelerated Solvent Extraction (ASE) | High | [2][3] |
| Acetone | Usnic acid | Heat Reflux | High | [7] |
| Ethanol (80%) | Phenolic compounds | Ultrasound-Assisted Extraction (UAE) | Moderate | [8] |
| Methanol | General secondary metabolites | Maceration | Low to Moderate | [4][9] |
| n-Hexane | Aliphatic compounds | Maceration/Soxhlet | High for non-polar compounds | [6] |
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Inefficient Extraction Method | Switch to a more exhaustive extraction technique such as heat reflux or ultrasound-assisted extraction (UAE). Consider using an Accelerated Solvent Extractor (ASE) if available. |
| Inappropriate Solvent | Ensure the solvent used has good solubility for this compound. Based on its aliphatic nature, consider moderately polar solvents like acetone or ethyl acetate in addition to alcohols. For a more selective extraction of non-polar compounds, n-hexane can be effective. |
| Insufficient Extraction Time | Increase the duration of the extraction. For maceration, extend the time to 48-72 hours. For UAE or heat reflux, optimize the extraction time based on preliminary experiments. |
| Poor Quality of Lichen Material | The concentration of secondary metabolites can vary depending on the lichen's geographic origin, age, and storage conditions. Ensure the lichen material is properly identified and stored. |
Problem 2: Presence of Impurities in the Final Product
| Possible Cause | Suggested Solution |
| Co-extraction of Other Metabolites | Use a more selective solvent system. A non-polar solvent like n-hexane will extract fewer polar compounds. Alternatively, perform a sequential extraction, starting with a non-polar solvent to extract this compound, followed by more polar solvents to remove other compounds. |
| Ineffective Purification | Optimize the column chromatography conditions. Use a shallower solvent gradient to improve the separation of compounds with similar polarities. Consider using a different stationary phase if silica gel does not provide adequate separation. Recrystallization from a suitable solvent can also be an effective final purification step. |
| Contamination from Labware or Solvents | Ensure all glassware is thoroughly cleaned and use high-purity analytical grade solvents to avoid introducing contaminants. |
Problem 3: Difficulty in Separating this compound from Other Co-extractants
| Possible Cause | Suggested Solution |
| Similar Polarity of Compounds | Employ advanced chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) for better resolution.[10] |
| Formation of Emulsions During Liquid-Liquid Extraction | If using a liquid-liquid partitioning step, emulsions can form. To break emulsions, try adding a small amount of brine, changing the pH, or centrifuging the mixture. |
| Compounds Not Visible on TLC Plate | After running the TLC plate, use a visualizing agent. For many lichen substances, spraying with 10% sulfuric acid followed by heating at 110°C will reveal the spots with characteristic colors.[11] |
Visualizations
Caption: Experimental workflow for this compound extraction and purification.
Caption: Troubleshooting logic for this compound extraction.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Extraction of lichen bioactive compounds using volatile natural deep eutectic solvents and comparative analytical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Isolation, Purification and Application of Secondary Metabolites from Lichen Parmelia Perlata – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 10. Natural Product Investigation in Lichens: Extraction and HPLC Analysis of Secondary Compounds in Mycobiont Cultures | Springer Nature Experiments [experiments.springernature.com]
- 11. Workflow for the Analysis of Lichen Secondary Metabolites | Consortium of Lichen Herbaria / Consorcio Herbarios de Líquenes [help.lichenportal.org]
reducing byproducts in the chemical synthesis of Roccellic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing byproducts during the chemical synthesis of Roccellic acid.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, focusing on minimizing byproduct formation and optimizing reaction conditions.
| Problem ID | Issue | Potential Cause(s) | Suggested Solution(s) |
| RA-SYN-001 | Low yield of desired product and presence of multiple spots on TLC. | Incomplete reaction; formation of stereoisomers (diastereomers); side reactions such as elimination or polymerization. | - Monitor reaction progress closely using TLC. - Optimize reaction temperature and time.[1][2] - Use of a stereoselective catalyst or chiral auxiliary can improve diastereoselectivity. - Ensure reagents are pure and dry. |
| RA-SYN-002 | Formation of a significant amount of the undesired threo-isomer. | Lack of stereocontrol during the conjugate addition step. | - Employ a chiral auxiliary, such as a bis(sulfoxide), to direct the stereochemistry of the addition.[3] - Optimize the reaction solvent and temperature to enhance diastereoselectivity. |
| RA-SYN-003 | Presence of unreacted starting materials. | Insufficient reagent stoichiometry; catalyst deactivation; low reaction temperature. | - Increase the equivalents of the limiting reagent. - Use a fresh batch of catalyst. - Gradually increase the reaction temperature while monitoring for byproduct formation. |
| RA-SYN-004 | Difficult purification of this compound from byproducts. | Similar polarity of the desired product and byproducts. | - Employ alternative purification techniques such as preparative HPLC or crystallization. - Convert the carboxylic acid to a more easily purifiable derivative (e.g., an ester) and then hydrolyze back to the acid. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of (±)-erythro-Roccellic acid via the Michael addition of a dodecyl Grignard reagent to dimethyl maleate?
A1: The primary byproducts can include the threo-diastereomer of this compound, as well as products resulting from 1,2-addition to the ester carbonyl groups, and unreacted starting materials. The ratio of 1,4- to 1,2-addition is influenced by the reaction conditions.
Q2: How can I improve the diastereoselectivity of the conjugate addition step to favor the desired erythro-isomer?
A2: The use of a chiral auxiliary on the Michael acceptor can significantly enhance diastereoselectivity. For example, using a chiral bis(sulfoxide) derived from (S,S)-(-)-hydrobenzoin has been shown to yield the (+)-erythro-Roccellic acid with high diastereoselectivity.[3] The choice of solvent and reaction temperature is also critical; lower temperatures generally favor higher selectivity.
Q3: What are the key parameters to control during the hydrolysis of the ester to the final diacid?
A3: The key parameters are the concentration of the base (e.g., KOH), the reaction temperature, and the reaction time. Incomplete hydrolysis will result in the presence of the mono-ester byproduct, while harsh conditions (high temperature or prolonged reaction time) could potentially lead to epimerization at the α-carbon, although this is less common for this specific molecule.
Q4: Are there alternative synthetic routes to this compound that might produce fewer byproducts?
A4: Yes, an alternative approach involves the stereoselective alkylation of a chiral enolate. Another reported method utilizes an asymmetric conjugate addition of an organocuprate to a chiral α,β-unsaturated ester. The choice of route will depend on the available starting materials and the desired stereochemistry of the final product.
Experimental Protocols
Synthesis of (±)-erythro-Roccellic Acid
This protocol is adapted from the work of Mangaleswaran and Argade (2001).
Step 1: Michael Addition of Dodecylmagnesium Bromide to Dimethyl Maleate
-
To a solution of dimethyl maleate (1 equivalent) in dry THF at -78 °C under an inert atmosphere, add a solution of dodecylmagnesium bromide (1.5 equivalents) in THF dropwise over 30 minutes.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude dimethyl (±)-erythro-2-dodecyl-3-methylsuccinate.
Step 2: Hydrolysis to (±)-erythro-Roccellic Acid
-
Dissolve the crude diester in a 2:1 mixture of methanol and water.
-
Add potassium hydroxide (5 equivalents) and heat the mixture at reflux for 4 hours.
-
Cool the reaction mixture to room temperature and acidify to pH 2 with concentrated HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford pure (±)-erythro-Roccellic acid.
Visualizations
Caption: Synthetic pathway for (±)-erythro-Roccellic acid.
Caption: Troubleshooting workflow for this compound synthesis.
References
Technical Support Center: Enhancing the Solubility of Roccellic Acid for Bioassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Roccellic acid in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for bioassays?
A1: this compound is a naturally occurring dicarboxylic acid with the molecular formula C₁₇H₃₂O₄.[1][2] It is characterized as a long-chain fatty acid, which makes it lipophilic (fat-soluble) and poorly soluble in aqueous solutions commonly used for bioassays, such as cell culture media and phosphate-buffered saline (PBS). This low aqueous solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental results.
Q2: In which solvents is this compound known to be soluble?
A2: this compound is soluble in several organic solvents, including Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), ethanol, and methanol.[3][4] These solvents are typically used to prepare a concentrated stock solution, which is then further diluted into the aqueous assay buffer.
Q3: What is the maximum recommended concentration of organic solvents like DMSO in cell-based assays?
A3: The concentration of organic solvents must be kept to a minimum as they can be toxic to cells. For most cell lines, the final concentration of DMSO or ethanol should not exceed 0.5% (v/v), and ideally should be kept below 0.1% to avoid significant effects on cell viability and function. It is crucial to include a vehicle control (assay medium with the same final concentration of the solvent) in your experiments to account for any solvent-induced effects.
Q4: My this compound precipitates when I add it to my aqueous assay buffer. What should I do?
A4: Precipitation upon dilution is a common issue for poorly soluble compounds. Please refer to the Troubleshooting Guide below for a step-by-step approach to resolving this problem, starting with optimizing the dilution process and exploring alternative solubilization methods.
Solubility Data Summary
The following table summarizes the known solubility characteristics of this compound in common laboratory solvents.
| Solvent | Formula | Molar Mass ( g/mol ) | Known Solubility of this compound | Notes / Considerations for Bioassays |
| Dimethyl sulfoxide (DMSO) | C₂H₆OS | 78.13 | Soluble | Aprotic, highly polar solvent. Keep final concentration low (typically <0.5%) in cell-based assays due to potential toxicity. Can enhance membrane penetration. |
| Ethanol | C₂H₅OH | 46.07 | Soluble | Polar protic solvent. Keep final concentration low (typically <0.5%) in cell-based assays. Can have biological effects on its own. |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Soluble | Polar aprotic solvent. Use with caution and ensure final concentration is minimized due to higher toxicity compared to DMSO. |
| Methanol | CH₃OH | 32.04 | Soluble | Polar protic solvent. Generally more toxic to cells than ethanol; use with extreme caution and at very low final concentrations. |
| Water / PBS | H₂O | 18.02 | Poorly Soluble | Direct dissolution is not recommended. Use of a co-solvent or other enhancement techniques is necessary for aqueous bioassay buffers. |
Troubleshooting Guide: Compound Precipitation
This guide provides a systematic approach to troubleshoot and resolve the precipitation of this compound in your aqueous bioassay medium.
Caption: Troubleshooting workflow for this compound precipitation.
Detailed Experimental Protocols
Protocol 1: Standard Solubilization using a Co-Solvent (DMSO)
This is the most common starting point for solubilizing this compound for in vitro bioassays.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Aqueous assay buffer (e.g., cell culture medium, PBS)
Methodology:
-
Prepare a High-Concentration Stock Solution:
-
Weigh out the required amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a high-concentration stock (e.g., 10-50 mM). The goal is to fully dissolve the compound in the smallest practical volume of solvent.
-
Vortex vigorously until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution, but be cautious of compound stability at higher temperatures.
-
Visually inspect the solution against a light source to ensure no solid particles remain. This is your stock solution.
-
-
Prepare Intermediate Dilutions (if necessary):
-
Depending on your final desired concentration, it may be necessary to perform one or more serial dilutions of the DMSO stock solution into the aqueous assay buffer.
-
-
Prepare the Final Working Solution:
-
Warm the aqueous assay buffer to 37°C.
-
While vortexing the assay buffer, add the required volume of the this compound stock solution drop-by-drop. This rapid mixing is critical to prevent localized high concentrations that can lead to precipitation.
-
Ensure the final DMSO concentration remains below the toxic threshold for your assay system (e.g., <0.5%).
-
Example: To make a 10 µM working solution in 10 mL of media from a 10 mM stock, you would add 10 µL of the stock to 9.99 mL of media. The final DMSO concentration would be 0.1%.
-
-
Final Check and Use:
-
Visually inspect the final working solution for any signs of precipitation. If it is clear, it is ready for use in your bioassay. Use the solution immediately after preparation for best results.
-
Protocol 2: pH-Mediated Solubilization
As a dicarboxylic acid, the solubility of this compound is pH-dependent. Increasing the pH will deprotonate the carboxylic acid groups, forming a more soluble carboxylate salt.
Materials:
-
This compound (solid)
-
1 M NaOH (sterile)
-
Aqueous assay buffer (e.g., PBS)
-
pH meter
Methodology:
-
Initial Suspension:
-
Suspend the weighed this compound in a small volume of the desired aqueous buffer. It will not dissolve at this stage.
-
-
pH Adjustment:
-
Slowly add small aliquots of 1 M NaOH to the suspension while stirring continuously.
-
Monitor the pH. As the pH increases (typically above 7.5-8.0), the this compound should begin to dissolve as it converts to its sodium salt.
-
Continue adding NaOH dropwise until the solution is completely clear.
-
-
Final pH and Volume Adjustment:
-
Once dissolved, adjust the pH of the solution back down to the desired final pH for your assay (e.g., 7.4) using a dilute acid like HCl. Be aware that the compound may precipitate again if the pH is lowered significantly. This method works best if the assay can tolerate a slightly alkaline pH.
-
Bring the solution to the final desired volume with the assay buffer.
-
-
Sterilization and Use:
-
Sterile-filter the final solution through a 0.22 µm filter before use in cell culture.
-
Protocol 3: Solubilization using Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules in their central cavity, forming a water-soluble inclusion complex. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used.
Materials:
-
This compound (solid)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous assay buffer
-
Magnetic stirrer and stir bar
Methodology:
-
Prepare Cyclodextrin Solution:
-
Dissolve HP-β-CD in the aqueous assay buffer to create a stock solution (e.g., 10-40% w/v).
-
-
Form the Inclusion Complex:
-
Add the solid this compound directly to the HP-β-CD solution.
-
Stir the mixture vigorously at room temperature or with gentle warming for several hours (or overnight) to allow for the formation of the inclusion complex. The solution should become clear as the complex forms. The molar ratio of this compound to cyclodextrin often needs to be optimized (e.g., starting with a 1:1 or 1:2 ratio).
-
-
Final Preparation:
-
Once dissolved, the solution can be diluted as needed with the standard assay buffer.
-
Sterile-filter the solution through a 0.22 µm filter before use.
-
Note: It is essential to run a parallel control with just the HP-β-CD solution at the same final concentration to ensure it does not interfere with the bioassay.
-
Putative Signaling Pathway Inhibition by this compound
This compound has demonstrated cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast), MCF-7 (breast), and DLD-1 (colorectal). While its precise molecular targets are not fully elucidated, its lipophilic and dicarboxylic acid nature suggests it may interfere with key signaling pathways that promote cell proliferation and survival, such as the PI3K/Akt/mTOR and MAPK pathways, which are often dysregulated in these cancers.[5][6][7][8]
Caption: Hypothetical inhibition of pro-proliferative signaling pathways.
References
- 1. Upregulation of p38 pathway accelerates proliferation and migration of MDA-MB-231 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity and mode of action of aliphatic dicarboxylic acids in L1210 lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PI3K/Akt/YAP signaling promotes migration and invasion of DLD-1 colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DLD-1 Cell Line: Applications and Insights of Colorectal Cancer Research [cytion.com]
- 5. DLD-1 Xenograft Model - Altogen Labs [altogenlabs.com]
- 6. Overexpression of sigma-1 receptor in MCF-7 cells enhances proliferation via the classic protein kinase C subtype signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of the mTOR signaling pathway in breast cancer MCF-7 cells by a peptide derived from Porphyra yezoensis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Signaling pathways activated by PACAP in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Reproducible Quantification of Roccellic Acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to developing a reproducible method for Roccellic acid quantification. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common issues encountered during analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which organisms is it found?
A1: this compound is a secondary metabolite produced by lichens, specifically found in species such as Roccella montagnei, Roccellina hypomecha, Roccella phycopsis, and Roccellina cerebriformis.[1] It is a dicarboxylic acid with the molecular formula C₁₇H₃₂O₄.[2]
Q2: What are the primary analytical techniques for quantifying this compound?
A2: The primary analytical techniques for quantifying this compound are High-Performance Liquid Chromatography (HPLC) often coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS), and Gas Chromatography-Mass Spectrometry (GC-MS) following a derivatization step.
Q3: Why is derivatization necessary for GC-MS analysis of this compound?
A3: this compound is a polar dicarboxylic acid with low volatility. Derivatization is necessary to convert it into a more volatile and less polar derivative, which is essential for successful analysis by Gas Chromatography.[3][4] Common derivatization methods include esterification to form methyl esters (FAMEs).[3][4]
Q4: What are the expected mass-to-charge ratios (m/z) for this compound in LC-MS?
A4: In LC-MS analysis, this compound can be detected in both positive and negative ionization modes. Common adducts and ions include [M-H]⁻ at an m/z of approximately 299.2228 and [M+NH₄]⁺ at an m/z of about 318.2638825.[1]
Q5: What solvents are suitable for extracting this compound from lichen samples?
A5: Acetone is a commonly used and effective solvent for extracting lichen acids, including this compound.[5] Other solvents such as methanol and ethanol can also be used.[6] The choice of solvent may depend on the specific lichen species and the desired selectivity of the extraction.
Experimental Protocols
Protocol 1: Extraction of this compound from Lichen Material
This protocol describes a general method for the extraction of this compound from dried lichen thalli.
Materials:
-
Dried and ground lichen material
-
Acetone (HPLC grade)
-
Methanol (HPLC grade)
-
Vortex mixer
-
Centrifuge
-
Rotary evaporator
-
Syringe filters (0.22 µm)
Procedure:
-
Weigh approximately 1 gram of dried and ground lichen material into a centrifuge tube.
-
Add 10 mL of acetone to the tube.
-
Vortex the mixture vigorously for 1 minute.
-
Place the tube in an ultrasonic bath for 15 minutes.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Carefully decant the supernatant into a clean round-bottom flask.
-
Repeat the extraction process (steps 2-6) two more times with fresh acetone.
-
Combine all the supernatants.
-
Evaporate the solvent to dryness using a rotary evaporator at a temperature not exceeding 40°C.
-
Re-dissolve the dried extract in a known volume of methanol (e.g., 5 mL) for subsequent analysis.
-
Filter the final extract through a 0.22 µm syringe filter before injection into the analytical instrument.
Protocol 2: Quantification of this compound by HPLC-DAD
This protocol provides a method for the quantification of this compound using HPLC with DAD detection.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and Diode Array Detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution: A linear gradient can be optimized, for example, starting with 70% A, decreasing to 30% A over 20 minutes, holding for 5 minutes, and then returning to the initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 210 nm
Procedure:
-
Prepare a stock solution of a this compound standard (if available) of known concentration in methanol.
-
Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of this compound in the samples.
-
Inject the calibration standards into the HPLC system to generate a calibration curve.
-
Inject the prepared lichen extracts.
-
Identify the this compound peak in the sample chromatograms by comparing the retention time with that of the standard.
-
Quantify the amount of this compound in the samples using the calibration curve.
Protocol 3: Quantification of this compound by LC-MS/MS
This protocol outlines a sensitive and selective method for this compound quantification using LC-MS/MS.
Instrumentation and Conditions:
-
LC-MS/MS System: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution: A suitable gradient should be developed to ensure good separation from matrix components.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Ionization Mode: Negative ESI
-
MRM Transitions: Monitor at least two transitions for this compound for quantification and confirmation. A possible transition is Precursor Ion (m/z) 299.2 → Product Ion (m/z) [to be determined empirically, but likely fragments corresponding to loss of water or carboxyl groups].
Procedure:
-
Follow steps 1-4 from the HPLC-DAD protocol for standard and sample preparation.
-
Optimize the MS parameters (e.g., capillary voltage, cone voltage, collision energy) by infusing a standard solution of this compound.
-
Set up the Multiple Reaction Monitoring (MRM) method with the optimized transitions.
-
Analyze the calibration standards and samples.
-
Quantify this compound using the peak area ratio of the analyte to an appropriate internal standard (if used) against the calibration curve.
Protocol 4: Derivatization and Quantification of this compound by GC-MS
This protocol describes the derivatization of this compound to its methyl ester and subsequent quantification by GC-MS.
Materials:
-
Dried lichen extract
-
Boron trifluoride-methanol (BF₃-Methanol) solution (14% w/v)
-
Hexane (GC grade)
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
Derivatization Procedure:
-
Place the dried lichen extract in a screw-capped reaction vial.
-
Add 2 mL of BF₃-Methanol solution.
-
Tightly cap the vial and heat at 60°C for 30 minutes in a heating block or water bath.
-
Cool the vial to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated sodium chloride solution.
-
Vortex for 1 minute and then allow the layers to separate.
-
Carefully transfer the upper hexane layer containing the fatty acid methyl esters (FAMEs) to a clean vial.
-
Dry the hexane extract over a small amount of anhydrous sodium sulfate.
-
The sample is now ready for GC-MS analysis.
GC-MS Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 500.
Procedure:
-
Prepare a calibration curve using a standard of this compound methyl ester or by derivatizing known amounts of this compound standard.
-
Inject the derivatized samples into the GC-MS.
-
Identify the peak corresponding to this compound dimethyl ester based on its retention time and mass spectrum.
-
Quantify using the calibration curve.
Quantitative Data Summary
Table 1: HPLC-DAD Method Parameters and Expected Performance
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid) |
| Detection Wavelength | 210 nm |
| Linearity Range (Example) | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Recovery (Example) | 95 - 105% |
| Precision (RSD%) | < 2% |
Table 2: LC-MS/MS Method Parameters and Expected Performance
| Parameter | Value |
| Column | C18, 100 mm x 2.1 mm, 3.5 µm |
| Ionization Mode | Negative ESI |
| Precursor Ion (m/z) | 299.2 |
| Product Ions (m/z) | To be determined empirically (e.g., fragments from decarboxylation) |
| Linearity Range (Example) | 0.1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| LOD | < 0.1 ng/mL |
| LOQ | < 0.5 ng/mL |
| Recovery (Example) | 90 - 110% |
| Precision (RSD%) | < 5% |
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing) in HPLC
-
Question: My this compound peak is showing significant tailing in my HPLC chromatogram. What could be the cause and how can I fix it?
-
Answer: Peak tailing for acidic compounds like this compound is often caused by secondary interactions with residual silanol groups on the silica-based C18 column.
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., using 0.1% formic acid or phosphoric acid) will ensure that the carboxylic acid groups of this compound and the silanol groups on the stationary phase are fully protonated, minimizing unwanted ionic interactions.
-
Solution 2: Use an End-Capped Column: Employ a high-quality, end-capped C18 column where the residual silanol groups are chemically deactivated.
-
Solution 3: Check for Column Contamination or Degradation: Flush the column with a strong solvent or replace it if it's old or has been used with harsh conditions.
-
Issue 2: Low Recovery of this compound During Extraction
-
Question: I am getting low and inconsistent recovery of this compound from my lichen samples. What can I do to improve this?
-
Answer: Low recovery can be due to incomplete extraction or degradation of the analyte.
-
Solution 1: Optimize Extraction Solvent and Method: While acetone is generally effective, you could try a mixture of solvents (e.g., acetone:methanol 80:20 v/v). Ensure the lichen material is finely ground to maximize surface area. Increasing the number of extraction cycles or the sonication time may also help.
-
Solution 2: Check for Degradation: this compound may be susceptible to degradation under certain conditions. Avoid high temperatures during solvent evaporation and protect the extracts from prolonged exposure to light.
-
Issue 3: Incomplete or Inconsistent Derivatization for GC-MS
-
Question: My derivatization with BF₃-Methanol seems to be incomplete or gives variable results. What are the common pitfalls?
-
Answer: Incomplete derivatization is a common issue when analyzing carboxylic acids by GC-MS.
-
Solution 1: Ensure Anhydrous Conditions: The presence of water will inhibit the esterification reaction. Ensure your sample extract is completely dry before adding the derivatization reagent. Use high-quality, anhydrous reagents.
-
Solution 2: Optimize Reaction Time and Temperature: The recommended 30 minutes at 60°C is a starting point. You may need to optimize these parameters for your specific samples. You can test different reaction times and temperatures to find the conditions that give the highest and most consistent yield of the derivatized product.
-
Solution 3: Check Reagent Quality: Derivatization reagents can degrade over time. Use fresh reagents for best results.
-
Issue 4: Matrix Effects in LC-MS/MS Analysis
-
Question: I suspect matrix effects are suppressing the signal of this compound in my LC-MS/MS analysis. How can I confirm and mitigate this?
-
Answer: Lichen extracts are complex matrices that can cause ion suppression or enhancement in the ESI source.
-
Solution 2: Use a Structurally Similar Internal Standard: If a stable isotope-labeled standard is not available, use a commercially available dicarboxylic acid that is not present in your sample and has similar chromatographic and ionization behavior.
-
Solution 3: Improve Sample Clean-up: Implement a solid-phase extraction (SPE) step after the initial liquid-liquid extraction to remove interfering matrix components.
-
Solution 4: Dilute the Sample: Diluting the sample extract can reduce the concentration of matrix components and thereby lessen the matrix effect.
-
Solution 5: Modify Chromatographic Conditions: Improve the chromatographic separation to ensure that this compound does not co-elute with major interfering compounds from the matrix.
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting decision tree for this compound analysis.
References
- 1. Development and validation of a reliable LC–MS/MS method for quantitative analysis of usnic acid in Cladonia uncialis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. longdom.org [longdom.org]
- 4. forensicrti.org [forensicrti.org]
- 5. Using LC Retention Times in Organic Structure Determination: Drug Metabolite Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of a reliable LC-MS/MS method for quantitative analysis of usnic acid in Cladonia uncialis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Antimicrobial Properties of Roccellic Acid and Usnic Acid
For researchers, scientists, and drug development professionals, understanding the antimicrobial potential of natural compounds is paramount in the search for new therapeutic agents. This guide provides a detailed comparison of the antimicrobial activities of two lichen-derived secondary metabolites: Roccellic acid and Usnic acid, supported by available experimental data.
While Usnic acid has been extensively studied for its broad-spectrum antimicrobial properties, research on the antimicrobial activity of this compound is notably limited. This comparison aims to summarize the existing data for both compounds to highlight the current state of knowledge and identify areas for future investigation.
Quantitative Antimicrobial Activity
The antimicrobial efficacy of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the substance that prevents visible growth of a microorganism. The following tables summarize the available MIC values for Usnic acid against a range of bacteria and fungi. At present, there is a significant lack of published MIC data for this compound against bacteria and a wide range of fungi. One study that investigated the antifungal properties of extracts from the lichen Roccella tinctoria found that while other components showed activity, this compound itself was not active against Candida albicans[1][2].
Table 1: Minimum Inhibitory Concentration (MIC) of Usnic Acid Against Bacteria
| Microorganism | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | ATCC 25923 | 39 | [3] |
| Staphylococcus aureus | Clinical Isolate | 21 | [4] |
| Staphylococcus aureus | 1945GFPuvr | 32 | [2] |
| Methicillin-resistantStaphylococcus aureus (MRSA) | Clinical Isolate | 7.8 | [5] |
| Methicillin-resistantStaphylococcus aureus (MRSA) | Clinical Isolates | 25-50 | [6] |
| Staphylococcus epidermidis | Clinical Isolates | 62.5 | [4] |
| Staphylococcus lentus | Clinical Isolate | 31.2 | [4] |
| Pseudomonas aeruginosa | pMF230 | 256 | [2] |
| Pseudomonas aeruginosa | MTCC 2453 | 312.5 | [7][8] |
| Chromobacterium violaceum | MTCC 2656 | 625 | [7][8] |
| Serratia marcescens | MTCC 8708 | 1250 | [7][8] |
| Escherichia coli | ATCC 25922 | >100 | [9] |
| Pseudomonas aeruginosa | PAO1 | >100 | [9] |
| Acinetobacter baumannii | DSM30007 | >100 | [9] |
Table 2: Minimum Inhibitory Concentration (MIC) of Usnic Acid Against Fungi
| Microorganism | Strain | MIC (µg/mL) | Reference |
| Candida albicans | Azole-sensitive & Azole-resistant | 4 (Biofilm Inhibitory Concentration) | [10] |
| Candida orthopsilosis | - | 1.95 (IC50) | |
| Candida parapsilosis | - | 1.95 (IC50) | |
| Saprolegnia parasitica | - | 2 | |
| Achlya bisexualis | - | 2 | |
| Pythium sp. | - | 8 |
Mechanisms of Antimicrobial Action
This compound
Currently, there is a lack of scientific literature detailing the specific mechanisms through which this compound may exert antimicrobial effects. Further research is required to elucidate its mode of action.
Usnic Acid
The antimicrobial mechanisms of Usnic acid have been more extensively investigated and are understood to be multifaceted.
-
Inhibition of Nucleic Acid Synthesis: A primary mechanism of Usnic acid, particularly against Gram-positive bacteria, is the rapid and potent inhibition of both DNA and RNA synthesis.[1] While it shows little to no effect on macromolecule synthesis in Gram-negative bacteria like Escherichia coli, some inhibition of RNA synthesis has been observed in other Gram-negative species such as Vibrio harveyi.[1] The inhibition of protein synthesis appears to be an indirect consequence of the disruption of transcription.[1]
-
Disruption of Cell Membrane Integrity: Some studies suggest that Usnic acid can damage the bacterial cell membrane, leading to the leakage of intracellular components.[6]
-
Inhibition of Biofilm Formation: Usnic acid has been shown to inhibit the formation of biofilms by pathogenic bacteria and fungi. In Staphylococcus aureus, it can kill attached cells, thereby preventing biofilm development.[2] Against Candida albicans, it has been observed to reduce the viability of cells within mature biofilms and inhibit the transition from yeast to hyphal form, a key virulence factor.
-
Induction of Oxidative and Nitrosative Stress: In Candida albicans biofilms, Usnic acid has been found to induce a significant accumulation of reactive oxygen species (ROS) and reactive nitrogen intermediates (RNI), leading to cellular stress and damage.[10]
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a standardized method to quantify the antimicrobial activity of a compound. The broth microdilution method is a commonly used technique for this purpose.
Broth Microdilution Method for MIC Determination
1. Preparation of Materials:
- Microorganism: A pure culture of the test microorganism (bacteria or fungi) grown overnight.
- Growth Medium: Appropriate liquid broth for the test microorganism (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
- Test Compound: Stock solution of this compound or Usnic acid of known concentration, typically dissolved in a suitable solvent like dimethyl sulfoxide (DMSO).
- 96-Well Microtiter Plate: Sterile plates for setting up the dilutions.
2. Inoculum Preparation:
- A suspension of the microorganism is prepared in sterile saline or broth and its turbidity is adjusted to match a 0.5 McFarland standard. This corresponds to a specific cell density (e.g., approximately 1.5 x 10⁸ CFU/mL for bacteria).
- The standardized suspension is then further diluted in the growth medium to achieve the final desired inoculum concentration in the wells (e.g., 5 x 10⁵ CFU/mL for bacteria).
3. Serial Dilution of the Test Compound:
- A two-fold serial dilution of the test compound is performed in the 96-well plate using the appropriate growth medium. This creates a range of decreasing concentrations of the compound across the wells.
4. Inoculation and Incubation:
- The diluted inoculum is added to each well of the microtiter plate containing the different concentrations of the test compound.
- Control wells are included: a growth control (medium and inoculum, no compound) and a sterility control (medium only).
- The plate is incubated under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).
5. Determination of MIC:
- After incubation, the plate is visually inspected for microbial growth (turbidity).
- The MIC is determined as the lowest concentration of the test compound at which there is no visible growth of the microorganism.
Signaling Pathways and Experimental Workflows
Usnic Acid's Proposed Antibacterial Mechanism
The following diagram illustrates the proposed signaling pathway for the antibacterial action of Usnic acid against susceptible Gram-positive bacteria.
Caption: Proposed mechanism of Usnic acid's antibacterial activity.
General Workflow for MIC Determination
The diagram below outlines the general experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial compound using the broth microdilution method.
References
- 1. Evaluation of the Antifungal and Antiproliferative Properties of the Lichen Roccella tinctoria DC. Extracts and Main Components - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Evaluation of the mechanistic basis for the antibacterial activity of ursolic acid against Staphylococcus aureus [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Lichens as a Natural Source of Compounds Active on Microorganisms of Human Health Interest [mdpi.com]
- 6. Antifungal Activity of Gallic Acid In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro antimicrobial and antimycobacterial activity and HPLC–DAD screening of phenolics from Chenopodium ambrosioides L - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. STUDIES ON CHEMICAL COMPOSITION AND ANTIMICROBIAL ACTIVITIES OF BIOACTIVE MOLECULES FROM DATE PALM (PHOENIXDACTYLIFERA L.) POLLENS AND SEEDS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Comparative Analysis of Roccellic Acid and Evernic Acid Cytotoxicity in Colon Cancer Cells
A head-to-head examination of two lichen-derived compounds reveals differing cytotoxic potentials against colon cancer cells, with roccellic acid demonstrating significant inhibitory effects, while data on evernic acid's specific activity in this cancer type remains limited.
This guide provides a comparative overview of the cytotoxic effects of this compound and evernic acid, two natural compounds isolated from lichens, on colon cancer cells. The available experimental data, primarily focusing on this compound, suggests its potential as an anti-cancer agent. In contrast, comprehensive cytotoxic data for evernic acid in the context of colon cancer is not as readily available in the current scientific literature.
Quantitative Cytotoxicity Data
The cytotoxic efficacy of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.
| Compound | Cell Line | IC50 Value |
| This compound | DLD-1 | 71.26 µg/mL[1] |
| Evernic Acid | Colon Cancer Cell Lines | Data not available in the reviewed literature. |
Table 1: Comparative IC50 values of this compound and Evernic Acid in colon cancer cell lines.
Mechanism of Action and Signaling Pathways
This compound:
The proposed mechanism of action for this compound in colon cancer cells involves the inhibition of Cyclin-Dependent Kinase 10 (CDK-10)[1]. CDKs are a family of protein kinases that play a crucial role in regulating the cell cycle. By inhibiting CDK-10, this compound can disrupt the normal progression of the cell cycle, leading to an arrest in cell division and proliferation.
Caption: Proposed mechanism of this compound via CDK-10 inhibition.
Evernic Acid:
While specific studies on the signaling pathways of evernic acid in colon cancer cells are limited, research in other cancer cell types, such as HeLa and A549 cells, has shown that it can induce cytotoxic effects[2]. The precise molecular mechanisms and signaling cascades involved in evernic acid-induced cell death in colon cancer remain an area for further investigation. One study noted that evernic acid did not exhibit the same level of cytotoxic activity as this compound in a particular experimental setup[1].
Experimental Protocols
The following provides a general overview of the methodologies that are commonly employed to assess the cytotoxicity of compounds like this compound and evernic acid. The specific details for the study on this compound's effect on DLD-1 cells were not fully available in the reviewed literature.
Cell Culture
Human colon cancer cell lines, such as DLD-1, HCT-116, SW480, or HT-29, are cultured in an appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics. The cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
This colorimetric assay is a widely used method to assess cell viability.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (this compound or evernic acid) for a specific duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for a few hours.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or isopropanol).
-
Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
Caption: General workflow for an MTT cytotoxicity assay.
2. Sulforhodamine B (SRB) Assay:
This is another colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
-
Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues of cellular proteins under acidic conditions. The amount of bound dye is proportional to the total protein mass and, therefore, to the cell number.
-
Procedure:
-
Seed and treat cells in a 96-well plate as described for the MTT assay.
-
Fix the cells with trichloroacetic acid (TCA).
-
Stain the fixed cells with SRB solution.
-
Wash away the unbound dye with acetic acid.
-
Solubilize the protein-bound dye with a Tris base solution.
-
Measure the absorbance at a specific wavelength (around 510 nm).
-
Calculate cell viability and IC50 values.
-
Conclusion
The currently available data points to this compound as a compound with notable cytotoxic activity against the DLD-1 colon cancer cell line, with a proposed mechanism involving the inhibition of CDK-10. This suggests that this compound warrants further investigation as a potential therapeutic agent for colon cancer.
In contrast, the cytotoxic effects of evernic acid specifically on colon cancer cells are not well-documented in the reviewed scientific literature. While it has shown activity in other cancer types, its efficacy and mechanism of action in colon cancer remain to be elucidated. Further research, including comprehensive screening against a panel of colon cancer cell lines and mechanistic studies, is required to determine the potential of evernic acid in this context. This knowledge gap highlights an opportunity for future research to explore the anti-cancer properties of this lichen-derived compound more thoroughly.
References
Unveiling the Anti-Cancer Arsenal: A Comparative Guide to the Mechanism of Action of Gallic Acid
For researchers, scientists, and drug development professionals, understanding the precise mechanism by which a compound exerts its anti-cancer effects is paramount. This guide provides a comparative analysis of the validated mechanisms of action of Gallic Acid, a natural phenolic compound, in cancer cells. We delve into the experimental data that elucidates its role in inducing apoptosis and modulating key signaling pathways, offering a framework for the investigation of novel anti-cancer agents.
Gallic acid (3,4,5-trihydroxybenzoic acid) has demonstrated significant anti-cancer properties across various cancer cell lines.[1][2][3] Its multifaceted mechanism of action primarily involves the induction of programmed cell death (apoptosis) and the inhibition of cell proliferation and metastasis.[1][2] This guide will compare the effects of Gallic Acid on different cancer cell lines and provide the detailed experimental protocols necessary to validate these mechanisms.
Comparative Efficacy of Gallic Acid Across Cancer Cell Lines
The cytotoxic and pro-apoptotic effects of Gallic Acid vary among different cancer cell types. The following table summarizes the half-maximal inhibitory concentration (IC50) values of Gallic Acid in several human cancer cell lines, demonstrating its differential efficacy.
| Cell Line | Cancer Type | IC50 Value (µM) after 48h | Key Mechanistic Findings | Reference |
| SMMC-7721 | Hepatocellular Carcinoma | ~50 | Induction of apoptosis via mitochondrial pathway | [4] |
| A549 | Non-Small Cell Lung Cancer | ~40 | Inhibition of proliferation and induction of apoptosis | [3] |
| OVCAR-3 | Ovarian Cancer | 20.36 ± 0.18 | Induction of apoptosis and cell cycle arrest at S/G2 phase | [5] |
| A2780/CP70 | Ovarian Cancer | 27.18 ± 0.22 | Induction of apoptosis and cell cycle arrest | [5] |
| PC-3 | Prostate Cancer | Not specified | Inhibition of migration and invasion | [6] |
Core Mechanism: Induction of Apoptosis
A primary mechanism of Gallic Acid's anti-cancer activity is the induction of apoptosis, or programmed cell death.[7][8] This is a critical pathway for eliminating cancerous cells. Gallic Acid has been shown to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Key Molecular Events in Gallic Acid-Induced Apoptosis:
-
Activation of Caspases: Gallic Acid treatment leads to the activation of key executioner caspases, such as caspase-3, and initiator caspases like caspase-9 (intrinsic pathway).[4]
-
Modulation of Bcl-2 Family Proteins: It upregulates the expression of pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins such as Bcl-2.[3] This shift in the Bax/Bcl-2 ratio is a hallmark of the mitochondrial apoptotic pathway.
-
Generation of Reactive Oxygen Species (ROS): Gallic Acid can induce the production of ROS within cancer cells, leading to oxidative stress and subsequent apoptosis.[1]
The following diagram illustrates the simplified intrinsic pathway of apoptosis induced by Gallic Acid.
Modulation of Signaling Pathways
Beyond apoptosis, Gallic Acid influences critical signaling pathways that govern cancer cell proliferation, survival, and metastasis.
-
JAK/STAT3 Pathway: In non-small cell lung cancer cells, Gallic Acid has been shown to inhibit the JAK/STAT3 signaling pathway, which is often constitutively active in cancer and promotes cell proliferation and survival.[3]
-
PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival.[9][] While direct inhibition by Gallic Acid is still under investigation, many natural compounds exert their anti-cancer effects by downregulating this pathway.
The diagram below outlines a general experimental workflow for validating the mechanism of action of a compound like Gallic Acid.
Experimental Protocols
Cell Proliferation (MTT) Assay
Objective: To determine the cytotoxic effect of Gallic Acid on cancer cells and calculate the IC50 value.
Methodology:
-
Seed cancer cells in a 96-well plate at a density of 5x10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of Gallic Acid (e.g., 0, 10, 20, 40, 80, 160 µM) for 24, 48, and 72 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value is calculated using a dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after Gallic Acid treatment.
Methodology:
-
Seed cells in a 6-well plate and treat with Gallic Acid at the determined IC50 concentration for 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis
Objective: To detect the expression levels of key proteins involved in apoptosis and signaling pathways.
Methodology:
-
Treat cells with Gallic Acid as described above.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA protein assay.
-
Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3, anti-p-STAT3, anti-STAT3, anti-β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. β-actin is used as a loading control.
References
- 1. researchgate.net [researchgate.net]
- 2. Natural bioactive gallic acid shows potential anticancer effects by inhibiting the proliferation and invasiveness behavior in human embryonic carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gallic acid has anticancer activity and enhances the anticancer effects of cisplatin in non‑small cell lung cancer A549 cells via the JAK/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gallic acid as a selective anticancer agent that induces apoptosis in SMMC-7721 human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. How gallic acid regulates molecular signaling: role in cancer drug resistance [ouci.dntb.gov.ua]
- 7. Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. cusabio.com [cusabio.com]
A Comparative Analysis of Soxhlet and Ultrasonic Extraction of Roccellic Acid
For researchers, scientists, and drug development professionals, the efficient extraction of bioactive compounds is a critical first step in the journey from natural product to viable therapeutic. Roccellic acid, a dicarboxylic acid found in various lichens of the Roccella genus, has garnered interest for its potential cytotoxic activities. This guide provides a comparative analysis of two common extraction techniques—conventional Soxhlet extraction and modern ultrasonic-assisted extraction (UAE)—for isolating this compound, offering insights into their respective methodologies, efficiencies, and overall suitability for laboratory and industrial applications.
Executive Summary
This guide delves into the experimental protocols and performance metrics of Soxhlet and ultrasonic extraction for this compound. While Soxhlet extraction is a well-established and straightforward method, it is often characterized by longer extraction times and higher solvent consumption. In contrast, ultrasonic-assisted extraction presents a more rapid and efficient alternative, leveraging acoustic cavitation to enhance mass transfer and reduce extraction duration and solvent use. Although direct comparative studies on this compound extraction are limited, this guide draws upon existing literature for this compound and analogous lichen secondary metabolites to provide a comprehensive overview.
Data Presentation: A Comparative Overview
The following table summarizes the key parameters and performance indicators for the Soxhlet and ultrasonic extraction of this compound, based on documented protocols and analogous studies.
| Parameter | Soxhlet Extraction | Ultrasonic-Assisted Extraction (UAE) |
| Principle | Continuous solid-liquid extraction with a refluxing solvent. | Use of high-frequency sound waves to induce cavitation and disrupt cell walls, enhancing solvent penetration. |
| Typical Solvent(s) | Light petroleum, Ether, Acetone, n-Hexane, Dichloromethane, Methanol. | Ethanol-water mixtures, Acetone, Methanol. |
| Extraction Time | 24 - 48 hours.[1] | 15 - 60 minutes.[2] |
| Temperature | Boiling point of the solvent (e.g., 60-80°C for light petroleum).[1] | Typically controlled, can be performed at room temperature or slightly elevated (e.g., 25-60°C).[2] |
| Solvent Consumption | High. | Significantly lower than Soxhlet. |
| Reported Yield (this compound) | 0.8% from Roccella montagnei.[1] | Not specifically reported for this compound, but generally higher yields in shorter times for other lichen acids. |
| Energy Consumption | High due to prolonged heating. | Low due to shorter duration. |
| Advantages | Simple setup, well-established, suitable for exhaustive extraction.[3] | Rapid, high efficiency, reduced solvent and energy consumption, suitable for thermolabile compounds.[2] |
| Disadvantages | Time-consuming, large solvent volume, potential for thermal degradation of compounds.[3] | Initial equipment cost, potential for radical formation at high power. |
Experimental Protocols
Soxhlet Extraction of this compound from Roccella montagnei
This protocol is based on the methodology described for the extraction of this compound from the lichen Roccella montagnei.[1]
Materials and Equipment:
-
Dried and powdered Roccella montagnei lichen material
-
Soxhlet extractor apparatus
-
Heating mantle
-
Round bottom flask
-
Condenser
-
Thimble
-
Light petroleum (60-80°C)
-
Diethyl ether
-
Acetone
-
Rotary evaporator
Procedure:
-
A known quantity of the powdered lichen material is placed in a cellulose thimble.
-
The thimble is inserted into the main chamber of the Soxhlet extractor.
-
The round bottom flask is filled with light petroleum.
-
The apparatus is assembled, and the solvent is heated to its boiling point.
-
The extraction is carried out for approximately 24 hours.[1]
-
After extraction, the solvent is evaporated under reduced pressure using a rotary evaporator to yield a residue.
-
The fat-free lichen powder is then subjected to a second extraction with diethyl ether for 24 hours, followed by a final extraction with acetone for 48 hours.[1]
-
The ether extract is processed to isolate this compound. A reported yield of 0.8% has been achieved using this method.[1]
Proposed Ultrasonic-Assisted Extraction (UAE) of this compound
Materials and Equipment:
-
Dried and powdered lichen material containing this compound
-
Ultrasonic bath or probe sonicator
-
Beaker or extraction vessel
-
Ethanol-water mixture (e.g., 80% ethanol)
-
Centrifuge and centrifuge tubes
-
Filter paper or syringe filter
-
Rotary evaporator
Procedure:
-
A known amount of the powdered lichen material is suspended in a beaker with a specific volume of the ethanol-water mixture (e.g., a 1:20 solid-to-liquid ratio).
-
The beaker is placed in an ultrasonic bath or the probe of a sonicator is immersed in the mixture.
-
Ultrasonic irradiation is applied for a defined period, typically ranging from 15 to 60 minutes.[2]
-
The extraction temperature is monitored and controlled, often between 25°C and 40°C.[2]
-
Following extraction, the mixture is centrifuged to separate the solid plant material from the supernatant.
-
The supernatant is filtered to remove any remaining particulate matter.
-
The solvent is removed from the filtrate using a rotary evaporator to obtain the crude this compound extract.
-
Further purification steps, such as chromatography, may be required to isolate pure this compound.
Mandatory Visualizations
References
A Comparative Guide to HPLC and GC-MS for the Analysis of Roccellic Acid
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of Roccellic acid, a naturally occurring dicarboxylic acid found in various lichens, is crucial for its potential applications in drug development and scientific research. The choice of analytical methodology is paramount for obtaining reliable data. This guide provides a comprehensive cross-validation of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound, supported by experimental protocols and comparative data.
Methodologies at a Glance
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of non-volatile and thermally labile compounds. It offers the significant advantage of analyzing this compound in its native form, thereby simplifying sample preparation.
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique that provides excellent separation and structural identification of volatile and semi-volatile compounds. However, for non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility for analysis.
Comparative Performance Data
The selection of an analytical method is often dictated by its performance characteristics. The following table summarizes the expected quantitative performance parameters for the analysis of this compound by HPLC and GC-MS, based on typical performance for similar organic acids.
| Validation Parameter | HPLC | GC-MS |
| Linearity (r²) | > 0.998 | > 0.999 |
| Limit of Detection (LOD) | < 5 µg/L | < 0.5 µg/L |
| Limit of Quantification (LOQ) | < 15 µg/L | < 1.5 µg/L |
| Precision (RSD%) | < 5% | < 3% |
| Accuracy (Recovery %) | 95-105% | 97-103% |
Experimental Workflows
To facilitate a clear understanding of the analytical processes, the following diagrams illustrate the experimental workflows for both HPLC and GC-MS analysis of this compound.
HPLC analysis workflow for this compound.
GC-MS analysis workflow for this compound.
Detailed Experimental Protocols
HPLC Method
1. Sample Preparation:
-
Accurately weigh 10 mg of the sample containing this compound into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with methanol.
-
Sonicate for 10 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
2. Chromatographic Conditions:
-
Instrument: HPLC system with a Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% phosphoric acid in water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: DAD at 210 nm.
3. Calibration:
-
Prepare a series of standard solutions of this compound in methanol at concentrations ranging from 1 to 100 µg/mL.
-
Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
GC-MS Method
1. Sample Preparation and Derivatization:
-
Accurately weigh 1 mg of the sample containing this compound into a glass vial.
-
Add 1 mL of methanol and sonicate for 10 minutes.
-
Evaporate the methanol to dryness under a stream of nitrogen.
-
To the dried residue, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
2. GC-MS Conditions:
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 10 °C/min.
-
Hold at 280 °C for 10 minutes.
-
-
Injection Mode: Splitless.
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
3. Calibration:
-
Prepare a series of standard solutions of this compound in methanol (1 to 100 µg/mL).
-
Derivatize each standard using the same procedure as the samples.
-
Inject each derivatized standard and construct a calibration curve by plotting the peak area of a characteristic ion against the concentration.
Conclusion and Recommendations
Both HPLC and GC-MS are suitable techniques for the quantitative analysis of this compound, with distinct advantages and disadvantages.
HPLC is a robust and straightforward method that does not require derivatization, leading to a simpler and faster sample preparation workflow. This makes it well-suited for routine quality control and high-throughput screening.
GC-MS offers superior sensitivity and selectivity, making it the preferred method for trace-level detection and confirmation of this compound's identity through its mass spectrum. The requirement for derivatization, however, adds a step to the sample preparation and can introduce variability if not performed consistently.
For laboratories equipped with both instruments, a cross-validation approach is highly recommended. HPLC can be used for routine quantification, while GC-MS can be employed for confirmatory analysis and in studies requiring higher sensitivity. The choice of method will ultimately depend on the specific analytical needs, available instrumentation, and the desired level of sensitivity and selectivity.
Research on Roccellic Acid in Murine Infection Models Remains Unexplored
Despite interest in the antimicrobial potential of natural compounds, a thorough review of published scientific literature reveals a significant gap in the research regarding the in vivo efficacy of Roccellic acid in murine infection models. At present, no direct studies evaluating this compound's therapeutic effects in live mouse models of bacterial or fungal infections have been identified.
This compound, a fatty acid found in certain species of lichens, particularly of the Roccella genus, has been noted for its biological activities. However, current research has primarily focused on in vitro assessments and studies using alternative, non-mammalian in vivo models. This lack of data in murine systems means that critical information regarding the compound's bioavailability, pharmacokinetics, and therapeutic window in a mammalian host remains unknown.
Existing Research on the Biological Activity of this compound
While direct murine infection studies are absent, some research provides preliminary insights into the potential of this compound and the lichen extracts that contain it.
Notably, a study on the biological activities of extracts from the lichen Roccella tinctoria investigated its anti-Candida properties. This research also included an in vivo toxicity assessment using the Galleria mellonella (greater wax moth larvae) model. This invertebrate model is often used in the early stages of antimicrobial drug discovery to assess a compound's potential toxicity and efficacy before moving to more complex mammalian models. While not a direct measure of efficacy in a murine model, the use of G. mellonella represents an initial step in evaluating the in vivo characteristics of this compound-containing extracts.
Furthermore, some studies have highlighted the antiproliferative effects of extracts from Roccella montagnei, a lichen known to contain this compound, against human cancer cell lines. This suggests that this compound and its associated compounds may have broader biological activities worthy of further investigation.
The Path Forward for this compound Research
The absence of in vivo efficacy studies in murine infection models represents a critical knowledge gap. Future research should aim to bridge this gap by:
-
Conducting pharmacokinetic and toxicity studies of isolated this compound in murine models. This would establish a safety profile and determine the compound's absorption, distribution, metabolism, and excretion (ADME) characteristics.
-
Evaluating the efficacy of this compound in established murine infection models. This could include models of bacterial sepsis, skin and soft tissue infections, or fungal infections, depending on the most promising in vitro activity.
-
Investigating the mechanism of action of this compound. Understanding how the compound exerts its antimicrobial effects is crucial for its development as a potential therapeutic agent.
Until such studies are conducted, the potential of this compound as a viable treatment for infections in a clinical setting remains speculative. The scientific community awaits further research to determine if this lichen-derived compound can be translated from a laboratory curiosity into a clinically relevant therapeutic.
The Untapped Therapeutic Potential of Roccellic Acid: A Comparative Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Roccellic acid, a C17 aliphatic dicarboxylic acid first isolated from the lichen Roccella tinctoria, has emerged as a molecule of interest in the ongoing search for novel therapeutic agents.[1] While research into its synthetic derivatives and their structure-activity relationships remains nascent, preliminary studies have unveiled promising antibacterial and anticancer properties of the parent compound. This guide provides a comprehensive comparison of the known biological activities of this compound, supported by available experimental data, and outlines general experimental protocols for its evaluation. Due to the limited availability of data on synthetic derivatives, this guide will focus on the established activities of this compound and draw comparisons with other relevant lichen-derived compounds where applicable.
Anticancer Activity of this compound
Recent in vitro studies have demonstrated the cytotoxic effects of this compound against various human cancer cell lines. At a concentration of 100 µg/mL, this compound exhibited significant inhibition of cell proliferation, as detailed in the table below.
| Cell Line | Cancer Type | % Inhibition of Proliferation (at 100 µg/mL) |
| MDA-MB-231 | Breast Cancer | 65.3% |
| MCF-7 | Breast Cancer | 75.8% |
| DLD-1 | Colorectal Cancer | 87.9% |
Data sourced from commercially available information on this compound.
The antiproliferative effects of a methanolic extract from the lichen Roccella montagnei have been attributed to the presence of this compound, further supporting its potential as an anticancer agent. While the precise mechanisms remain to be fully elucidated, the activity of other lichen secondary metabolites suggests potential interference with key cellular processes such as apoptosis and cell cycle regulation.[2][3][4][5]
Antibacterial Activity of this compound
This compound has also demonstrated noteworthy activity against pathogenic bacteria. The minimum inhibitory concentration (MIC) required to inhibit the visible growth of Streptococcus gordonii and Porphyromonas gingivalis has been determined, highlighting its potential for development as an antimicrobial agent.
| Bacterial Strain | Gram Type | Minimum Inhibitory Concentration (MIC) |
| Streptococcus gordonii | Gram-positive | 46.9 µg/mL |
| Porphyromonas gingivalis | Gram-negative | 46.9 µg/mL |
Data sourced from commercially available information on this compound.
The mechanism of antibacterial action for many lichen-derived fatty acids involves the disruption of bacterial cell membranes, leading to leakage of cellular contents and ultimately cell death.[6] Further investigation is required to determine if this compound shares this mode of action.
Structure-Activity Relationship (SAR): An Unexplored Frontier
To date, there is a significant gap in the scientific literature regarding the structure-activity relationship of this compound and its synthetic derivatives. The dicarboxylic acid functional groups and the long aliphatic chain are likely key contributors to its biological activity. Future research focused on the synthesis of this compound analogues with modifications to the chain length, the introduction of different functional groups, and esterification of the carboxylic acids will be crucial in elucidating the SAR and potentially enhancing its therapeutic efficacy.
Experimental Protocols
The following are detailed, generalized protocols for the key experiments cited in this guide. These protocols are based on standard methodologies for evaluating the anticancer and antibacterial activity of natural products.
Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7][8]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (or its derivatives) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9][10][11][12][13]
Principle: A serial dilution of the antimicrobial agent is incubated with a standardized inoculum of the target bacterium. The lowest concentration that shows no visible turbidity is recorded as the MIC.
Procedure:
-
Preparation of Inoculum: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Add a standardized volume of the bacterial inoculum to each well. Include a positive control (bacteria and broth) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no bacterial growth is observed.
Visualizations
The following diagrams illustrate a general workflow for screening natural products and a potential signaling pathway that could be targeted by this compound in cancer cells, based on the known mechanisms of other lichen metabolites.
Caption: General workflow for the isolation and biological evaluation of this compound.
Caption: Hypothesized anticancer signaling pathway modulated by this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Anticancer Potential of Lichens’ Secondary Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neoplasiaresearch.com [neoplasiaresearch.com]
- 4. Lichen Secondary Metabolites in Flavocetraria cucullata Exhibit Anti-Cancer Effects on Human Cancer Cells through the Induction of Apoptosis and Suppression of Tumorigenic Potentials | PLOS One [journals.plos.org]
- 5. uncovering-the-anticancer-potential-of-lichen-secondary-metabolites - Ask this paper | Bohrium [bohrium.com]
- 6. Unassuming Lichens: Nature’s Hidden Antimicrobial Warriors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. microbe-investigations.com [microbe-investigations.com]
- 10. 2.6.2. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]
- 11. protocols.io [protocols.io]
- 12. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 13. files.core.ac.uk [files.core.ac.uk]
No Evidence of Synergistic Antibacterial Effects of Roccellic Acid with Penicillin in Current Research
Despite a growing interest in the potential for natural compounds to enhance the efficacy of traditional antibiotics, a thorough review of published scientific literature reveals no specific studies investigating the synergistic antibacterial effects of Roccellic acid in combination with penicillin.
For researchers, scientists, and drug development professionals exploring novel antibiotic combinations, the synergy between a non-antibiotic compound and a conventional antibiotic can offer a promising strategy to combat antimicrobial resistance. Such synergistic interactions are typically evaluated through standardized laboratory procedures designed to measure the minimum inhibitory concentration (MIC) of each agent alone and in combination.
Standard Experimental Protocols for Synergy Testing
The evaluation of synergistic antibacterial effects relies on established and detailed methodologies. The core experiments central to this area of research are the determination of the Minimum Inhibitory Concentration (MIC) and the checkerboard assay to calculate the Fractional Inhibitory Concentration (FIC) Index.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values.
-
Preparation of Materials: This involves preparing a standardized inoculum of the target bacterial strain and serial dilutions of the antimicrobial agents (in this case, this compound and penicillin) in a liquid growth medium within a 96-well microtiter plate.
-
Incubation: The plate is incubated under controlled conditions to allow for bacterial growth.
-
Data Interpretation: After incubation, the wells are visually inspected for turbidity. The lowest concentration of the antimicrobial agent that shows no visible growth is recorded as the MIC.
Checkerboard Assay
The checkerboard assay is a two-dimensional dilution technique used to assess the synergistic, additive, indifferent, or antagonistic effects of a combination of antimicrobial agents.
-
Assay Setup: Serial dilutions of two compounds (e.g., this compound and penicillin) are prepared in a 96-well plate, with concentrations of one agent varying along the rows and the other along the columns. Each well, therefore, contains a unique concentration combination of the two agents.
-
FIC Index Calculation: Following incubation, the MIC of each agent in the combination is determined. The Fractional Inhibitory Concentration (FIC) Index is then calculated using the following formula: FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
Interpretation of Results:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
-
Visualizing the Path to Synergy Discovery
The logical workflow for investigating potential synergistic relationships is a systematic process, as illustrated in the following diagram.
Caption: Standard experimental workflow for synergy testing.
While the potential for synergistic interactions between natural products and antibiotics is a vibrant area of research, there is currently no available data to support a comparative guide on the effects of this compound and penicillin. Future studies are needed to explore this specific combination and determine if a synergistic relationship exists.
comparative cytotoxicity of Roccellic acid on cancerous vs. non-cancerous cell lines
An In-Depth Analysis of Roccellic Acid's Effects on Cancerous Versus Non-Cancerous Cell Lines
This compound, a naturally occurring lichen metabolite, has garnered attention in oncological research for its potential cytotoxic effects against various cancer cell lines. This guide provides a comprehensive comparison of the cytotoxic activity of this compound on cancerous and non-cancerous cells, supported by available experimental data. The information is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential and selectivity of this compound.
Quantitative Cytotoxicity Data
The cytotoxic effects of this compound have been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, has been determined for the DLD-1 human colon cancer cell line. Furthermore, the percentage of cell proliferation inhibition has been documented for breast and other colon cancer cell lines.
Recent studies have expanded on this by testing extracts containing this compound and its isolated components against both cancerous and non-cancerous cell lines, providing valuable insight into its selectivity.
Table 1: Cytotoxicity of this compound on Human Cancerous Cell Lines
| Cell Line | Cancer Type | Metric | Value |
| DLD-1 | Colon Adenocarcinoma | IC50 | 71.26 µg/mL[1][2] |
| DLD-1 | Colon Adenocarcinoma | % Inhibition (at 100 µg/mL) | 87.9%[2] |
| MDA-MB-231 | Breast Adenocarcinoma | % Inhibition (at 100 µg/mL) | 65.3%[2] |
| MCF-7 | Breast Adenocarcinoma | % Inhibition (at 100 µg/mL) | 75.8%[2] |
| A549 | Lung Carcinoma | IC50 of Extract | 94.6 - 416.4 µg/mL[3] |
| Mz-ChA-1 | Cholangiocarcinoma | IC50 of Extract | 94.6 - 416.4 µg/mL[3] |
Table 2: Cytotoxicity of Roccella tinctoria Extracts (containing this compound) on Human Non-Cancerous Cell Lines
| Cell Line | Cell Type | Metric | Value |
| BEAS-2B | Bronchial Epithelium | IC50 of Extract | 94.6 - 416.4 µg/mL[3] |
| H69 | Small Cell Lung Cancer | IC50 of Extract | 94.6 - 416.4 µg/mL[3] |
Note: The IC50 values for A549, Mz-ChA-1, BEAS-2B, and H69 cells are for the methanolic extracts of Roccella tinctoria, which contains this compound as a main component. The specific IC50 of isolated this compound on these cell lines was not detailed in the available literature.
Experimental Protocols
The evaluation of this compound's cytotoxicity has primarily been conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
MTT Assay Protocol for Cytotoxicity Screening
-
Cell Seeding: Cancerous or non-cancerous cells are seeded in 96-well plates at a specific density (e.g., 2 x 10^4 cells/well) and allowed to adhere and grow for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of this compound or the extract dissolved in a suitable solvent (e.g., ethanol). A negative control (vehicle) and a positive control (a known cytotoxic agent like doxorubicin) are included.[3]
-
Incubation: The treated cells are incubated for a specified period, typically 24 to 72 hours.
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution. The plates are then incubated for a few hours to allow the viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.
Mechanism of Action: Signaling Pathways
The precise molecular mechanisms underlying the cytotoxic effects of this compound are still under investigation. However, in silico studies have suggested a potential mechanism of action related to the inhibition of Cyclin-Dependent Kinase 10 (CDK-10).[1][2]
CDKs are a family of protein kinases that play a crucial role in regulating the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for anticancer therapies. By inhibiting CDK-10, this compound may disrupt the normal progression of the cell cycle in cancer cells, leading to cell growth arrest and, ultimately, apoptosis (programmed cell death).
Concluding Remarks
The available data suggests that this compound exhibits cytotoxic activity against a range of human cancer cell lines, particularly those of colon and breast origin. The preliminary data on extracts containing this compound also indicate a potential for some level of selectivity, though more research with the isolated compound is necessary to confirm this. The proposed mechanism involving CDK-10 inhibition provides a plausible explanation for its anti-proliferative effects.
For drug development professionals, this compound represents a promising natural compound for further investigation. Future research should focus on:
-
Determining the specific IC50 values of isolated this compound on a broader panel of both cancerous and non-cancerous cell lines to establish a more definitive selectivity index.
-
Elucidating the detailed molecular signaling pathways affected by this compound to fully understand its mechanism of action.
-
Conducting in vivo studies to evaluate the efficacy and safety of this compound in preclinical cancer models.
This comprehensive guide, based on the current scientific literature, underscores the potential of this compound as a scaffold for the development of novel anticancer agents. Further rigorous investigation is warranted to fully unlock its therapeutic promise.
References
A Comparative Analysis of the Anti-proliferative Effects of Roccellic Acid and Roburic Acid
In the landscape of natural product-based cancer research, Roccellic acid and Roburic acid have emerged as compounds of interest due to their potential anti-proliferative properties. This guide provides a detailed comparison of their effects on cancer cell proliferation, drawing upon available experimental data. The information is tailored for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of these two tetracyclic triterpenoid compounds.
Quantitative Assessment of Anti-proliferative Activity
The anti-proliferative efficacy of this compound and Roburic acid has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of a compound's potency, are summarized below. It is important to note that the extent of research on Roburic acid is considerably broader, resulting in a more extensive dataset compared to this compound.
| Compound | Cell Line | Cancer Type | IC50 Value | Citation |
| This compound | DLD-1 | Colon Cancer | 71.26 µg/mL | [1] |
| Roburic Acid | HCT-116 | Colorectal Cancer | 3.90 µM | [2] |
| HCT-15 | Colorectal Cancer | 4.77 µM | [2] | |
| DLD-1 | Colorectal Cancer | Not specified | [1][3] | |
| HT-29 | Colorectal Cancer | Not specified | [1][3] | |
| PC-3 | Prostate Cancer | Not specified | [1][3] | |
| BxPC-3 | Pancreatic Cancer | Not specified | [1][3] | |
| A549 | Lung Cancer | Not specified | [4] | |
| H1299 | Lung Cancer | Not specified | [4] |
Note: A direct comparison of IC50 values between µg/mL and µM requires knowledge of the compounds' molecular weights. The molecular weight of this compound is 300.4 g/mol , and for Roburic acid, it is approximately 454.7 g/mol .
Experimental Protocols
The anti-proliferative effects of these compounds have been determined using a variety of established in vitro assays. The methodologies for the key experiments are detailed below.
Cell Viability and Proliferation Assays
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of this compound or Roburic acid for a specified duration (e.g., 24, 48, or 72 hours).
-
Following treatment, the MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically 570 nm).
-
Cell viability is expressed as a percentage of the untreated control, and IC50 values are calculated from the dose-response curves.
-
-
BrdU (Bromodeoxyuridine) Incorporation Assay: This assay measures DNA synthesis, providing a direct assessment of cell proliferation.
-
Cells are cultured in the presence of varying concentrations of the test compound.
-
BrdU, a synthetic analog of thymidine, is added to the culture medium.
-
During DNA replication, BrdU is incorporated into the newly synthesized DNA of proliferating cells.
-
The cells are then fixed, and the incorporated BrdU is detected using a specific antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase).
-
A substrate is added that is converted by the enzyme into a colored product, and the absorbance is measured to quantify the amount of BrdU incorporation.
-
-
Clonogenic Assay: This assay assesses the ability of a single cell to grow into a colony, thereby measuring the long-term proliferative capacity of cells after treatment.
-
A known number of cells are seeded into culture plates and treated with the compound for a defined period.
-
The treatment medium is then replaced with fresh medium, and the cells are allowed to grow for a period of 1-3 weeks until visible colonies are formed.
-
The colonies are fixed, stained (e.g., with crystal violet), and counted.
-
The survival fraction is calculated by comparing the number of colonies in the treated groups to the untreated control group.
-
Apoptosis and Cell Cycle Analysis
-
Flow Cytometry: This technique is used to analyze the cell cycle distribution and to quantify apoptosis.
-
For cell cycle analysis, cells are treated with the compound, harvested, and fixed in ethanol. The cells are then stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI). The DNA content of individual cells is measured by flow cytometry, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
For apoptosis analysis, cells are stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and PI (which enters cells with compromised membranes, indicating late apoptosis or necrosis). The stained cells are then analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Signaling Pathways and Mechanisms of Action
The anti-proliferative effects of this compound and Roburic acid are attributed to their interference with specific cellular signaling pathways that regulate cell growth, survival, and division.
This compound
The precise mechanism of action for this compound is not as extensively studied as that of Roburic acid. However, some evidence suggests that its anti-proliferative activity may be linked to the inhibition of Cyclin-Dependent Kinase 10 (CDK-10) .[1] CDKs are key enzymes that control the progression of the cell cycle. By inhibiting CDK-10, this compound may halt the cell cycle, thereby preventing cancer cell proliferation.
References
Safety Operating Guide
Navigating the Safe Disposal of Roccellic Acid: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of roccellic acid, a long-chain fatty acid.[1] Adherence to these procedures is crucial for minimizing risks and complying with safety regulations.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound. This information is essential for understanding the chemical's physical properties and for conducting a thorough risk assessment prior to handling and disposal.
| Property | Value | Source |
| Molecular Formula | C17H32O4 | PubChem[1] |
| Molecular Weight | 300.4 g/mol | PubChem[1] |
| CAS Number | 29838-46-8 | PubChem[1] |
Experimental Protocol: Step-by-Step Disposal of this compound
The following protocol outlines the recommended procedure for the neutralization and disposal of this compound waste in a laboratory setting. This procedure should be carried out in accordance with your institution's specific environmental health and safety guidelines.
Objective: To safely neutralize this compound waste for subsequent disposal.
Materials:
-
This compound waste
-
Sodium bicarbonate (baking soda) or another suitable base (e.g., sodium carbonate, calcium hydroxide)[2][3]
-
pH indicator strips or a calibrated pH meter
-
Appropriate waste container, clearly labeled[4]
-
Personal Protective Equipment (PPE):
-
Chemical fume hood[4]
-
Stirring rod or magnetic stirrer
-
Ice bath (optional, for controlling exothermic reactions)
Procedure:
-
Preparation and Safety Precautions:
-
Dilution (if necessary):
-
If the this compound waste is concentrated, it is advisable to dilute it with water to control the rate of the neutralization reaction.
-
-
Neutralization:
-
Place the container with the this compound waste in a larger secondary container or an ice bath to manage any heat generation.
-
Slowly and carefully add a weak base, such as sodium bicarbonate, to the acidic solution while stirring continuously.[3] Add the base in small increments to prevent excessive foaming or a rapid, uncontrolled reaction.
-
Continue adding the base until the effervescence (fizzing) ceases.
-
-
pH Verification:
-
After the reaction appears to have stopped, use a pH indicator strip or a calibrated pH meter to check the pH of the solution.
-
The target pH for neutralized waste is typically between 5.5 and 9.5.[2] If the pH is still acidic, continue to add the base in small amounts until the desired pH is achieved.
-
-
Final Disposal:
-
Once the this compound waste has been successfully neutralized, it can be prepared for final disposal.
-
For small quantities, and if permitted by local regulations, the neutralized solution may be suitable for drain disposal, followed by a copious amount of water.[2]
-
For larger quantities or if local regulations prohibit drain disposal, transfer the neutralized solution to a clearly labeled waste container.[4] The label should indicate the contents (e.g., "Neutralized this compound Solution") and the date of neutralization.
-
Arrange for the disposal of the container through your institution's certified hazardous waste management program.[4]
-
-
Decontamination:
-
Thoroughly clean all glassware and equipment used in the neutralization process with soap and water.
-
Dispose of any contaminated disposable materials, such as gloves and pH strips, in the appropriate solid waste stream.
-
Visualization of Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Handling Protocol for Roccellic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, handling, and disposal information for Roccellic acid (CAS 29838-46-8). Adherence to these guidelines is critical for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Safety Data Summary
This compound is a dicarboxylic acid that requires careful handling due to its potential health hazards. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C17H32O4 | [1] |
| Molecular Weight | 300.4 g/mol | [1] |
| Appearance | Solid | [2] |
| Purity | ≥95% | [2] |
| Storage Temperature | -20°C | [2] |
Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield. | To protect against eye irritation from dust or splashes.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact and irritation.[3] |
| Skin and Body | Laboratory coat and, if necessary, additional protective clothing. | To prevent skin contact.[3] |
| Respiratory | Use in a well-ventilated area. A NIOSH-approved respirator with an appropriate cartridge may be necessary if dust is generated or ventilation is inadequate. | To prevent respiratory tract irritation.[3] |
Experimental Protocol: Safe Handling and Use
This protocol outlines the step-by-step procedure for safely handling this compound in a laboratory setting.
2.1. Preparation and Weighing
-
Work Area Preparation: Conduct all work with this compound in a designated area, preferably within a chemical fume hood to minimize inhalation exposure.[4] Ensure the work surface is clean and uncluttered.
-
Personal Protective Equipment (PPE): Before handling, don all required PPE as specified in the table above.
-
Weighing: Carefully weigh the required amount of solid this compound. Avoid generating dust. If dust is unavoidable, use appropriate respiratory protection.
2.2. Solution Preparation
This compound is soluble in organic solvents such as ethanol, methanol, DMSO, and dimethylformamide.[2]
-
Solvent Selection: Choose a suitable solvent based on the experimental requirements.
-
Dissolution: In a fume hood, add the weighed this compound to the solvent in an appropriate container.
-
Inert Gas Purge: For preparing a stock solution, it is recommended to purge the solvent with an inert gas before dissolving the acid to enhance stability.[2]
-
Mixing: Gently swirl or stir the mixture until the solid is completely dissolved. Avoid splashing.
Operational and Disposal Plans
3.1. Spill Management
In the event of a spill, follow these procedures immediately:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Containment: For a solid spill, carefully sweep up the material, minimizing dust generation, and place it into a labeled waste container.[5] For a solution spill, use an inert absorbent material (e.g., vermiculite, sand) to contain and absorb the liquid.
-
Cleanup: Collect the absorbent material and place it in a designated hazardous waste container.[5] Clean the spill area with a suitable solvent, followed by soap and water.
-
Decontamination: Decontaminate any equipment or surfaces that came into contact with the acid.
3.2. Waste Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure safety.
-
Waste Segregation: Do not mix this compound waste with other waste streams. It should be disposed of as hazardous chemical waste.
-
Container Requirements:
-
Use a designated, leak-proof, and clearly labeled container for all this compound waste (solid and liquid).[6]
-
The container must be compatible with the chemical properties of the acid.
-
Label the container as "Hazardous Waste: this compound" and include the date.
-
-
Disposal of Contaminated Materials:
-
Dispose of any items grossly contaminated with this compound, such as gloves, weigh boats, and paper towels, in the same labeled waste container.[6]
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. Once decontaminated, the empty container can be disposed of according to institutional guidelines.
-
-
Final Disposal:
-
Store the sealed waste container in a designated, secure waste accumulation area.
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor.[6]
-
Workflow and Logical Relationships
The following diagram illustrates the complete workflow for handling this compound, from receipt to disposal.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. This compound | C17H32O4 | CID 11449446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. echemi.com [echemi.com]
- 4. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
